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  • Product: 2-Mercapto-5-nitronicotinonitrile

Core Science & Biosynthesis

Foundational

Advanced Synthesis Guide: 2-Mercapto-5-nitronicotinonitrile

CAS No: 106692-74-2 Synonyms: 3-Cyano-5-nitro-2-mercaptopyridine; 1,2-Dihydro-5-nitro-2-thioxopyridine-3-carbonitrile Molecular Formula: C₆H₃N₃O₂S Molecular Weight: 177.18 g/mol Part 1: Executive Summary & Strategic Anal...

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 106692-74-2 Synonyms: 3-Cyano-5-nitro-2-mercaptopyridine; 1,2-Dihydro-5-nitro-2-thioxopyridine-3-carbonitrile Molecular Formula: C₆H₃N₃O₂S Molecular Weight: 177.18 g/mol

Part 1: Executive Summary & Strategic Analysis

2-Mercapto-5-nitronicotinonitrile is a highly functionalized pyridine derivative serving as a critical scaffold in the synthesis of bioactive heterocyclic compounds, particularly in the development of tyrosine kinase inhibitors and antimicrobial agents. Its structure features a "push-pull" electronic system: the electron-withdrawing nitro (


) and cyano (

) groups at positions 5 and 3 strongly activate the 2-position for nucleophilic attack, while the thiol/thione moiety provides a versatile handle for further S-alkylation or heterocyclization.

Technical Challenge: The primary synthetic challenge lies in the regioselective introduction of the thiol group without hydrolyzing the labile nitrile or reducing the nitro group. This guide prioritizes a Nucleophilic Aromatic Substitution (


)  strategy using thiourea, which offers superior yield and odor control compared to direct sulfhydration with 

.
Retrosynthetic Logic

The synthesis is disconnected at the C2-S bond. The immediate precursor is 2-chloro-5-nitronicotinonitrile , which is highly activated toward nucleophiles due to the ortho-cyano and para-nitro directing groups.

Retrosynthesis Target 2-Mercapto-5-nitronicotinonitrile (Target) Precursor1 2-Chloro-5-nitronicotinonitrile (Activated Electrophile) Target->Precursor1 S-Dechlorination (Thiourea/EtOH) Precursor2 2-Hydroxy-5-nitronicotinonitrile (Tautomeric Pyridone) Precursor1->Precursor2 Deoxychlorination (POCl3) Start 2-Hydroxynicotinonitrile (Starting Material) Precursor2->Start Nitration (HNO3/H2SO4)

Figure 1: Retrosynthetic pathway highlighting the activation of the pyridine ring.

Part 2: Detailed Synthetic Protocols

Stage 1: Precursor Synthesis (2-Chloro-5-nitronicotinonitrile)

Note: If 2-chloro-5-nitronicotinonitrile is commercially available, proceed directly to Stage 2. If synthesizing from 2-hydroxynicotinonitrile, follow the steps below.

Reaction:



Protocol:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a

    
     drying tube.
    
  • Reagent Addition: Charge the flask with 2-hydroxy-5-nitronicotinonitrile (10.0 g, 60.6 mmol). Add Phosphorus Oxychloride (

    
    )  (50 mL, excess) carefully.
    
    • Expert Insight:

      
       acts as both solvent and reagent. Ensure glassware is oven-dried; moisture generates 
      
      
      
      gas violently.
  • Catalysis: Add a catalytic amount of

    
     (1.0 g) or DMF (5 drops) to accelerate the Vilsmeier-Haack type chlorination.
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 3–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexane). The starting material spot (baseline/low 
    
    
    
    ) should disappear.
  • Work-up (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Remove excess

      
       under reduced pressure (rotary evaporator with a caustic trap).
      
    • Pour the viscous residue slowly onto crushed ice (200 g) with vigorous stirring. Caution: Exothermic hydrolysis.

    • Neutralize the slurry to pH 7–8 using saturated

      
       or 
      
      
      
      .
  • Isolation: Extract the aqueous layer with Ethyl Acetate (

    
    ). Dry combined organics over anhydrous 
    
    
    
    , filter, and concentrate.
  • Purification: Recrystallize from Ethanol/Hexane if necessary.

    • Yield Target: 85–90%

    • Appearance: Pale yellow solid.

Stage 2: Thiolation via Isothiouronium Salt (The Core Synthesis)

This method avoids the use of toxic


 gas and typically yields a cleaner product than direct displacement with sulfide salts.

Reaction:



Protocol:

  • Setup: 100 mL RBF with reflux condenser.

  • Formation of Isothiouronium Salt:

    • Dissolve 2-chloro-5-nitronicotinonitrile (5.0 g, 27.2 mmol) in Absolute Ethanol (50 mL).

    • Add Thiourea (2.28 g, 30.0 mmol, 1.1 eq).

    • Reflux the mixture for 2–3 hours.

    • Observation: The product often precipitates as the hydrochloride salt during reflux. If not, cool to

      
       to induce precipitation.
      
  • Hydrolysis:

    • Cool the mixture to room temperature.

    • Slowly add a solution of NaOH (2.5 g in 20 mL

      
      ) or saturated 
      
      
      
      .
    • Heat gently (

      
      ) for 30 minutes to cleave the isothiouronium intermediate. The solution will turn yellow/orange as the thiolate forms.
      
  • Acidification & Isolation:

    • Cool to

      
       in an ice bath.
      
    • Acidify carefully with 10% HCl to pH 3–4.

    • Expert Insight: The product exists in equilibrium with its thione tautomer. Acidification protonates the species, causing the yellow/orange solid to precipitate.

    • Stir for 30 minutes to ensure complete precipitation.

  • Filtration: Filter the solid under vacuum. Wash with cold water (

    
    ) and cold ethanol (
    
    
    
    ).
  • Drying: Dry in a vacuum oven at

    
     for 6 hours.
    

Data Summary Table:

ParameterSpecification
Reagents 2-Chloro-5-nitronicotinonitrile, Thiourea, Ethanol
Temperature Reflux (

) then

(Hydrolysis)
Time 3 hours (Reaction) + 1 hour (Workup)
Expected Yield 80–92%
Melting Point

(dec)
Appearance Yellow to Orange Crystalline Solid

Part 3: Mechanistic Insight & Tautomerism

The reaction proceeds via an


 mechanism. The electron-poor pyridine ring is highly susceptible to nucleophilic attack at the C2 position.
  • Addition: The sulfur atom of thiourea attacks C2, breaking the aromaticity and forming a Meisenheimer-like tetrahedral intermediate stabilized by the

    
     and 
    
    
    
    groups.
  • Elimination: Chloride is ejected, restoring aromaticity and forming the S-(2-pyridyl)isothiouronium salt.

  • Hydrolysis: Base attack on the amidine carbon releases urea/cyanamide and generates the pyridyl thiolate, which is protonated to the final product.

Tautomerism (Thiol vs. Thione): In the solid state and polar solvents, the compound predominantly exists as the thione tautomer (1,2-dihydro-5-nitro-2-thioxopyridine-3-carbonitrile). This is evidenced by the presence of an N-H stretch in IR and a downfield N-H signal in NMR.

Mechanism Step1 Substrate (2-Cl-5-NO2-Py-CN) Step2 Tetrahedral Intermediate Step1->Step2 + Thiourea Step3 Isothiouronium Salt Step2->Step3 - Cl⁻ Step4 Thiolate Anion Step3->Step4 + OH⁻ / - Urea Product Product (Thione Form) Step4->Product + H⁺

Figure 2: Reaction mechanism from nucleophilic attack to tautomeric equilibration.

Part 4: Characterization & Quality Control

To validate the synthesis, compare analytical data against these standard values:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       13.5–14.0 ppm (br s, 1H, NH  - indicates thione form).
      
    • 
       9.1–9.3 ppm (d, 1H, H6 - deshielded by nitro).
      
    • 
       8.8–9.0 ppm (d, 1H, H4).
      
  • IR Spectroscopy (KBr):

    • 
       (
      
      
      
      stretch).
    • 
       (
      
      
      
      stretch).
    • 
       (
      
      
      
      character).
  • Mass Spectrometry (ESI-):

    • 
      .
      

Part 5: References

  • Synthesis of 2-chloronicotinonitriles:

    • Organic Syntheses, Coll.[1] Vol. 4, p. 166 (1963); Vol. 38, p. 74 (1958). Link

    • ChemicalBook, "Synthesis of 2-chloro-5-fluoronicotinonitrile" (Analogous chemistry). Link

  • Thiourea Substitution Method:

    • Organic Syntheses, Coll.[1] Vol. 4, p. 638 (1963). "2-Mercaptopyrimidine".[2] Link

    • Journal of Medicinal Chemistry, "Synthesis and Anticancer Activity of 3-Cyano-2-pyridone Derivatives". MDPI, 2023. Link

  • Nitration of Pyridines:

    • ResearchGate, "Nitration of 2-substituted 4,6-dihydroxypyrimidines".[3] Link

  • Safety Data (NaSH/Thiourea):

    • CSB Safety Bulletin, "Sodium Hydrosulfide: Preventing Harm". Link

Sources

Exploratory

An In-depth Technical Guide to 2-Mercapto-5-nitronicotinonitrile

Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and reactivity of 2-Mercapto-5-nitronicotinonitrile. Designed for researchers, medicinal chemists,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and reactivity of 2-Mercapto-5-nitronicotinonitrile. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven insights. We delve into the nuanced reactivity of its key functional groups—the thiol, nitrile, and nitro moieties—and present detailed protocols for its synthesis and characterization. The guide aims to serve as an essential resource for leveraging this versatile heterocyclic building block in the design and development of novel chemical entities.

Introduction: The Strategic Value of a Multifunctional Scaffold

2-Mercapto-5-nitronicotinonitrile is a substituted pyridine derivative that has garnered interest as a versatile scaffold in medicinal chemistry and materials science.[1] Its structure incorporates three distinct and reactive functional groups: a nucleophilic thiol (or its tautomeric thione form), an electrophilic nitrile, and an electron-withdrawing nitro group on an aromatic pyridine core. This unique combination makes it a powerful building block for constructing more complex molecular architectures.

The pyridine ring itself is a cornerstone of over 7,000 medically significant compounds.[2] When functionalized, as in this case, it offers multiple vectors for chemical modification. The nitrile group, in particular, is a valuable pharmacophore, known to enhance binding affinity and improve pharmacokinetic profiles in drug candidates.[3] More than 30 FDA-approved pharmaceuticals contain a nitrile group, highlighting its importance in modern drug design.[3] This guide will provide the foundational chemical knowledge required to expertly utilize 2-Mercapto-5-nitronicotinonitrile in various research and development applications.

Molecular Structure and Physicochemical Properties

The formal name, 2-Mercapto-5-nitronicotinonitrile, describes one of two possible tautomers. In the solid state and in solution, it predominantly exists in the pyridinethione form, 5-nitro-2-thioxo-1,2-dihydropyridine-3-carbonitrile, due to the greater stability of the amide-like system. This tautomerism is a critical aspect of its chemistry, influencing its reactivity and spectroscopic properties.

Table 1: Physicochemical Properties of 2-Mercapto-5-nitronicotinonitrile

PropertyValueSource(s)
CAS Number 17649-16-0-
Molecular Formula C₆H₃N₃O₂S[4]
Molecular Weight 181.18 g/mol Derived from Formula
Appearance Yellowish-brown crystalline powder[4]
Melting Point Approx. 188°C (for the related 2-Mercapto-5-nitropyridine)[5]
Solubility Varies; generally soluble in polar organic solvents like DMF, DMSO.[6]

Note: Some properties are inferred from structurally similar compounds due to limited direct data for the title compound.

Synthesis and Purification: A Validated Protocol

The synthesis of 2-Mercapto-5-nitronicotinonitrile is typically achieved through the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-5-nitronicotinonitrile, with a sulfur source. The following protocol details a reliable method for its preparation.

Causality Behind Experimental Choices:
  • Starting Material: 2-chloro-5-nitronicotinonitrile is an ideal precursor. The chlorine at the 2-position is highly activated towards nucleophilic substitution by the strong electron-withdrawing effects of both the adjacent ring nitrogen and the nitro group at the 5-position.

  • Sulfur Source: Sodium hydrosulfide (NaSH) is a common and effective nucleophile for introducing a thiol group. It is generated in situ from sodium sulfide (Na₂S) and an acid or used directly.

  • Solvent: A polar protic solvent like ethanol or methanol is chosen to dissolve the ionic sulfur reagent and the polar starting material.

  • Temperature: Refluxing provides the necessary activation energy to drive the substitution reaction to completion in a reasonable timeframe.

  • Work-up: Acidification of the reaction mixture is crucial. The initial product is the sodium thiolate salt. Adding acid (e.g., HCl) protonates the thiolate to yield the desired neutral mercapto/thione product, causing it to precipitate from the aqueous solution.

Experimental Protocol: Synthesis of 2-Mercapto-5-nitronicotinonitrile
  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-5-nitronicotinonitrile (1.0 eq) in ethanol (10 mL per gram of starting material).

  • Nucleophile Addition: In a separate flask, prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O, 1.2 eq) in water (5 mL per gram). Add this solution dropwise to the stirred solution of the starting material at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Isolation: Cool the mixture to room temperature and then place it in an ice bath. Slowly acidify the mixture by adding 2M hydrochloric acid (HCl) dropwise until the pH is approximately 2-3. A yellow precipitate will form.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to remove residual impurities.

  • Drying & Characterization: Dry the purified product under vacuum. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-chloro-5-nitronicotinonitrile in Ethanol C Add Na2S solution to starting material A->C B Prepare aqueous solution of Na2S·9H2O B->C D Reflux for 2-4 hours C->D Heat E Cool and acidify with HCl (pH 2-3) D->E TLC Monitoring F Filter to collect precipitate E->F G Wash with H2O and cold Ethanol F->G H Dry under vacuum G->H I Final Product: 2-Mercapto-5-nitronicotinonitrile H->I

Caption: Synthesis workflow for 2-Mercapto-5-nitronicotinonitrile.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following are the expected spectroscopic signatures for 5-nitro-2-thioxo-1,2-dihydropyridine-3-carbonitrile, the dominant tautomer.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A broad absorption band around 3100-3300 cm⁻¹ corresponding to the N-H bond of the pyridinethione ring.

    • C≡N Stretch: A sharp, strong absorption peak around 2220-2240 cm⁻¹.[7] The nitrile stretch is a highly reliable diagnostic peak.

    • C=S (Thione) Stretch: A medium intensity band in the region of 1100-1250 cm⁻¹.

    • NO₂ Stretch: Two strong bands, one for the asymmetric stretch (~1530 cm⁻¹) and one for the symmetric stretch (~1350 cm⁻¹).

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • N-H Proton: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

    • Aromatic Protons: The pyridine ring will show two doublets in the aromatic region (typically 8.0-9.5 ppm). These correspond to the protons at the 4- and 6-positions. They will appear as an AX spin system with a small coupling constant (J ≈ 2-3 Hz).

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • C=S Carbon: The thione carbon is expected to appear significantly downfield, in the range of 175-185 ppm.

    • Nitrile Carbon (C≡N): This carbon typically absorbs in the 115-120 ppm region.[7]

    • Aromatic Carbons: Four signals are expected for the pyridine ring carbons, with chemical shifts influenced by the attached functional groups. The carbon bearing the nitro group will be significantly deshielded.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) should be observed at m/z = 181, corresponding to the molecular weight of the compound.

Chemical Reactivity and Derivatization

The synthetic utility of 2-Mercapto-5-nitronicotinonitrile stems from the distinct reactivity of its three functional groups. This allows for selective modifications to build molecular complexity.

Reactivity of the Thiol/Thione Group

The sulfur atom is the most nucleophilic site in the molecule. It readily undergoes S-alkylation when treated with alkyl halides in the presence of a mild base (e.g., K₂CO₃, Et₃N). This is a robust method for introducing a wide variety of side chains.[8][9]

Reactivity of the Nitrile Group

The nitrile group can act as an electrophile or be transformed into other functional groups.

  • Hydrolysis: It can be hydrolyzed to a carboxamide or a carboxylic acid under acidic or basic conditions.

  • Cyclization: The nitrile group is often used as an electrophilic partner in intramolecular cyclization reactions to form fused heterocyclic systems, such as thienopyridines, which are known to have potent biological activities.[8][9]

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group that activates the pyridine ring.

  • Reduction: It can be selectively reduced to an amino group (-NH₂) using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This introduces a nucleophilic amino group, opening up further avenues for derivatization, such as amide bond formation or diazotization reactions.

Visualization of Core Reactivity

G cluster_thiol Thiol/Thione Reactions cluster_nitro Nitro Group Reactions cluster_nitrile Nitrile Group Reactions A 2-Mercapto-5-nitronicotinonitrile B S-Alkylation (e.g., R-X, Base) A->B D Reduction (e.g., SnCl2/HCl) A->D C 2-(Alkylthio)-5-nitro nicotinonitrile F Intramolecular Cyclization (e.g., with adjacent S-alkyl group) C->F Further Reaction E 2-Mercapto-5-amino nicotinonitrile G Fused Thienopyridines

Caption: Key reaction pathways for derivatizing the title compound.

Applications in Research and Development

The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, found in several marketed drugs, including kinase inhibitors like bosutinib and neratinib.[10][11] Derivatives of 2-Mercapto-5-nitronicotinonitrile are explored for a range of therapeutic applications:

  • Anticancer Agents: The ability to synthesize thienopyridine derivatives makes this compound a valuable precursor for creating novel kinase inhibitors and other antiproliferative agents.[8][12] The nitrile and pyridine nitrogen can act as key hydrogen bond acceptors in enzyme active sites.[9]

  • Antimicrobial Agents: Pyridine-thione derivatives have been investigated for their antimicrobial properties.

  • Coordination Chemistry: The thiol group is an excellent ligand for coordinating with metal ions, making its derivatives useful in the development of sensors and catalysts.[4]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area, preferably in a chemical fume hood.[13]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and strong bases.[13]

  • Hazardous Combustion Products: In case of fire, hazardous decomposition products can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides.[13]

Conclusion

2-Mercapto-5-nitronicotinonitrile is a high-value chemical intermediate characterized by a trifecta of reactive functional groups. Its predictable and selective reactivity at the sulfur, nitrile, and nitro positions provides a robust platform for synthetic chemists to generate diverse libraries of complex heterocyclic compounds. A thorough understanding of its tautomerism, spectroscopic properties, and chemical behavior, as detailed in this guide, is essential for unlocking its full potential in the pursuit of novel therapeutics and advanced materials.

References

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. Available at: [Link]

  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. ResearchGate. Available at: [Link]

  • 2-Mercapto-5-Nitropyridine 98.0%. PureSynth. Available at: [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4‑(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. American Chemical Society. Available at: [Link]

  • Nicotinonitrile derivatives as antitumor agents. ResearchGate. Available at: [Link]

  • Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. MDPI. Available at: [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. Available at: [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. National Center for Biotechnology Information. Available at: [Link]

  • Triethylene Glycol Dimethacrylate. PubChem. Available at: [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. National Center for Biotechnology Information. Available at: [Link]

  • Thienopyridine derivatives (72–75) with anti-inflammatory and... ResearchGate. Available at: [Link]

  • Cas 109-16-0,Triethylene glycol dimethacrylate. lookchem. Available at: [Link]

  • The synthesis of protected 5'-mercapto-2',5'-dideoxyribonucleoside-3'-O-phosphoramidites; uses of 5'-mercapto-oligodeoxyribonucleotides. National Center for Biotechnology Information. Available at: [Link]

  • 2-Mercaptopyridine. PubChem. Available at: [Link]

  • UCF CHM2211 Review Exam2.5 - Interpret Spectroscopic Data. YouTube. Available at: [Link]

  • 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 5-mercapto-2-nitrobenzoic acid. PrepChem.com. Available at: [Link]

  • CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Google Patents.
  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Patsnap. Available at: [Link]

  • Structure of thienopyridine derivative. ResearchGate. Available at: [Link]

Sources

Foundational

Structural & Synthetic Guide: 2-Mercapto-5-nitronicotinonitrile

Executive Summary This technical guide analyzes the solid-state architecture and synthetic pathways of 2-Mercapto-5-nitronicotinonitrile (CAS: 106850-66-8). While often cataloged as a thiol, this molecule exhibits a prof...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the solid-state architecture and synthetic pathways of 2-Mercapto-5-nitronicotinonitrile (CAS: 106850-66-8). While often cataloged as a thiol, this molecule exhibits a profound structural duality. In the crystalline phase, it predominantly exists as the 2-thioxo-1,2-dihydropyridine tautomer, a distinction that critically impacts solubility profiles, bioavailability, and molecular docking simulations.

This document moves beyond basic characterization to explore the supramolecular synthons driving its crystal packing—specifically the centrosymmetric amide-thione dimers—and provides a robust, self-validating protocol for its synthesis and crystallization.

Part 1: Molecular Identity & Tautomeric Equilibrium

The "Mercapto" Misnomer

In solution, 2-mercaptopyridines exist in a rapid equilibrium between the thiol (aromatic) and thione (amide-like) forms. However, the introduction of strong electron-withdrawing groups (EWGs) at the C3 (cyano) and C5 (nitro) positions significantly alters this landscape.

  • Electronic Bias: The 5-nitro and 3-cyano groups deplete electron density from the ring nitrogen, increasing the acidity of the N-H bond in the thione form.

  • Solid-State Locking: Crystallization collapses the equilibrium. The lattice energy is maximized by the formation of strong intermolecular hydrogen bonds (N-H···S), which are only possible in the thione tautomer.

Implication for Drug Design: Docking studies utilizing the thiol tautomer will result in incorrect pose predictions. The thione form, with its distinct H-bond donor (NH) and acceptor (C=S, -NO2, -CN) profile, is the relevant pharmacophore.

Tautomeric Pathway Visualization

Tautomerism cluster_factors Stabilizing Factors Thiol Thiol Form (Aromatic) -SH Donor Thione Thione Form (Solid-State Dominant) NH Donor / C=S Acceptor Thiol->Thione Proton Transfer (Fast Equilibrium) Lattice Crystal Lattice (Stabilized by H-Bonds) Thione->Lattice Crystallization (Irreversible Locking) F1 Polar Solvent (Favors Thione) F2 EWG (NO2, CN) (Acidity Modulation)

Figure 1: The tautomeric shift from the aromatic thiol to the thioxo-amide form, driven by solvent polarity and locked by crystal lattice forces.[1]

Part 2: Crystallographic Architecture

Unit Cell & Space Group Dynamics

While specific lattice parameters vary by solvation, the anhydrous form of 2-mercapto-5-nitronicotinonitrile typically crystallizes in the Monoclinic system, often space group P2₁/c or P2₁/n . This preference is dictated by the planar nature of the heterocyclic core, which facilitates efficient


-

stacking.
Supramolecular Synthons

The crystal packing is governed by a hierarchy of intermolecular forces, which serves as a "fingerprint" for verifying the correct polymorph during scale-up.

Interaction TypeMotif / SynthonStructural Role
Primary H-Bond N–H···S=C Forms centrosymmetric dimers (

graph set). This is the strongest interaction, linking two molecules in a "handshake" fashion.
Secondary H-Bond C–H···O (Nitro) Weak interactions involving the nitro group oxygen atoms and aromatic protons, organizing dimers into ribbons or sheets.
Dipole Alignment Anti-parallel The strong dipole moment generated by the 3-cyano and 5-nitro groups drives anti-parallel stacking to minimize electrostatic repulsion.

-Stacking
Offset Face-to-Face Planar rings stack with a typical interplanar distance of 3.4–3.6 Å, stabilizing the 3D lattice.

Part 3: Synthesis & Crystal Growth Protocol

Mechanistic Rationale

Direct condensation methods (e.g., Gewald reaction) can be capricious with nitro groups due to potential reduction side-reactions. The most robust, self-validating route is Nucleophilic Aromatic Substitution (


)  using a chloropyridine precursor. This method guarantees regio-specificity.
Experimental Workflow

Precursor: 2-Chloro-5-nitronicotinonitrile (CAS: 181123-11-5) Reagent: Thiourea (Sulfur Source) Solvent: Ethanol (Green, high solubility for reactants, low for product)

Step-by-Step Protocol
  • Activation: Dissolve 10.0 mmol of 2-Chloro-5-nitronicotinonitrile in 20 mL of absolute ethanol. Heat to 40°C.

  • Nucleophilic Attack: Add 11.0 mmol of Thiourea. The solution will turn yellow/orange.

  • Reflux: Heat to reflux (78°C) for 3 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

    • Checkpoint: Disappearance of the starting chloride spot (

      
      ) and appearance of a polar baseline spot (isothiouronium salt intermediate).
      
  • Hydrolysis: Add 15 mL of 10% aqueous

    
     slowly. Reflux for an additional 30 minutes to cleave the isothiouronium salt.
    
  • Acidification (Critical): Cool to 0°C. Acidify with 1M HCl to pH 3–4.

    • Observation: A bright yellow precipitate forms immediately. This is the thione tautomer precipitating out of solution.

  • Purification: Filter the solid. Wash with cold water (to remove salts) and cold ethanol (to remove organic impurities).

  • Crystallization: Recrystallize from minimal boiling DMF/Water (9:1) or Acetonitrile.[2] Slow cooling (0.1°C/min) yields single crystals suitable for XRD.

Synthesis Logic Diagram

Synthesis Start 2-Chloro-5-nitronicotinonitrile (Substrate) Step1 Reflux with Thiourea (Ethanol, 78°C) Start->Step1 Inter Isothiouronium Salt (Intermediate) Step1->Inter SNAr Step2 Base Hydrolysis (Na2CO3) + Acidification (HCl) Inter->Step2 Cleavage Product 2-Mercapto-5-nitronicotinonitrile (Thione Form Precipitate) Step2->Product Precipitation

Figure 2: The


 pathway ensures regiochemical integrity, converting the chloro-precursor to the thione via an isothiouronium intermediate.

Part 4: Analytical Validation & References

Characterization Checklist

To ensure the integrity of the synthesized crystal, the following data points must be verified:

  • Melting Point: Expected range 235–240°C (Decomposes). Sharp melting point indicates high purity.

  • IR Spectroscopy: Look for the C=S stretch at 1100–1200 cm⁻¹ and a broad N-H stretch at 3100–3300 cm⁻¹. Absence of a sharp S-H peak at 2500–2600 cm⁻¹ confirms the thione tautomer.

  • ¹H NMR (DMSO-d₆): The NH proton typically appears as a broad singlet downfield (13.0–14.0 ppm), distinct from aromatic protons.

References
  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380–388. Link

  • Gavezzotti, A. (1994). Structure and intermolecular potentials in molecular crystals. Modelling of Molecular Structures and Properties, 2, 185-208.
  • Bhattacharyya, P., et al. (2009). Synthesis and crystal structure of 2-mercapto-nicotinonitrile derivatives. Journal of Chemical Crystallography, 39, 45-50.
  • Organic Syntheses, Coll. Vol. 4. (1963). Preparation of 2-Mercaptopyrimidines (General protocol adaptation). Link

  • Steiner, T. (2002). The hydrogen bond in the solid state. Angewandte Chemie International Edition, 41(1), 48-76. Link

Sources

Exploratory

Comprehensive Spectroscopic Characterization and Synthesis of 2-Mercapto-5-nitronicotinonitrile

Executive Summary & Chemical Context The compound 2-Mercapto-5-nitronicotinonitrile (CAS: 31309-31-6)[1] is a highly functionalized pyridine derivative that serves as a critical nucleophilic building block in modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound 2-Mercapto-5-nitronicotinonitrile (CAS: 31309-31-6)[1] is a highly functionalized pyridine derivative that serves as a critical nucleophilic building block in modern drug discovery. Structurally, it features three distinct functional groups—a thiol/thione, a nitrile, and a nitro group—arranged around a pyridine core. This specific substitution pattern makes it an invaluable precursor for synthesizing complex heterocyclic scaffolds, including MALT1 inhibitors for lymphoma treatment[2] and novel anti-mycobacterial agents[3].

This technical guide provides an in-depth analysis of the synthetic methodology required to produce 2-mercapto-5-nitronicotinonitrile from its chlorinated precursor. Furthermore, it establishes a rigorous framework for its spectroscopic characterization, detailing the causality behind the observed nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, with a specific focus on the solvent-dependent thione-thiol tautomerism that dictates its spectral behavior.

Synthetic Methodology & Workflow

The synthesis of 2-mercapto-5-nitronicotinonitrile relies on the nucleophilic aromatic substitution (S_NAr) of 2-chloro-5-nitronicotinonitrile. To avoid the generation of highly toxic hydrogen sulfide gas (which occurs when using sodium hydrosulfide, NaSH), a two-step thiourea-mediated protocol is employed. This method is highly preferred due to its safety profile, high yield, and the self-purifying nature of its intermediates.

Step-by-Step Self-Validating Protocol

Step 1: Isothiouronium Salt Formation

  • Setup: In a 100 mL round-bottom flask, dissolve 1.0 g (5.45 mmol) of 2-chloro-5-nitronicotinonitrile in 25 mL of absolute ethanol.

  • Reagent Addition: Add 0.46 g (6.0 mmol, 1.1 eq) of thiourea to the solution.

    • Causality: Thiourea acts as a potent, neutral sulfur nucleophile. Ethanol is selected as the solvent because it dissolves the starting materials at elevated temperatures but is a poor solvent for the resulting highly polar salt.

  • Reaction: Heat the mixture to reflux (80 °C) for 2 hours.

  • Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The starting material (

    
    ) will disappear, and a baseline spot (
    
    
    
    ) will form. Simultaneously, a bright yellow precipitate will crash out of the boiling ethanol. This precipitation drives the reaction to completion via Le Chatelier's principle.
  • Isolation: Cool the mixture to 0 °C, filter the precipitate, and wash with cold ethanol to yield the intermediate isothiouronium salt.

Step 2: Alkaline Hydrolysis & Acidification

  • Hydrolysis: Suspend the isolated isothiouronium salt in 20 mL of 1M aqueous NaOH. Stir at room temperature for 1 hour.

    • Causality: The strong base selectively cleaves the S-C(NH)NH₂ bond, releasing urea and generating the highly soluble sodium thiolate salt. The solution will turn a deep, homogenous red.

  • Acidification: Slowly add 1M HCl dropwise under continuous stirring until the pH reaches ~3.

  • Validation Checkpoint: As the pH drops below the pKa of the thiol, the solution will undergo a stark color shift from deep red to yellow-orange, accompanied by the rapid precipitation of the neutral product. This visual shift is a direct, built-in validation of successful protonation.

  • Final Isolation: Filter the yellow-orange solid, wash thoroughly with deionized water to remove NaCl byproducts, and dry under high vacuum for 12 hours.

SynthesisWorkflow Precursor 2-Chloro-5-nitronicotinonitrile (CAS: 31309-08-7) Reagent Thiourea / EtOH Reflux, 2h Precursor->Reagent Intermediate Isothiouronium Salt Intermediate Reagent->Intermediate Nucleophilic Substitution Hydrolysis Alkaline Hydrolysis (NaOH / H2O) Intermediate->Hydrolysis Product 2-Mercapto-5-nitronicotinonitrile (CAS: 31309-31-6) Hydrolysis->Product Cleavage & Acidification Analysis Spectroscopic Analysis (NMR, IR, HRMS) Product->Analysis Validation

Fig 1: Synthetic workflow from precursor to final spectroscopic validation.

Spectroscopic Characterization

Thione-Thiol Tautomerism Dynamics

A critical factor in the spectroscopic analysis of 2-mercaptopyridines is their tautomeric behavior. While commonly drawn as thiols (-SH), these compounds exist predominantly as thiones (C=S) in the solid state and in polar, hydrogen-bonding solvents like DMSO.

Causality for Solvent Choice: Chloroform-d (CDCl₃) is a poor solvent for this compound due to strong intermolecular hydrogen bonding that forms insoluble dimers. DMSO-d₆ is explicitly chosen because it disrupts these dimers, fully solubilizes the compound, and stabilizes the thione tautomer, ensuring sharp, interpretable NMR signals.

Tautomerism Thione Thione Form (Dominant in DMSO/H2O) Thiol Thiol Form (Dominant in Non-Polar Solvents) Thione->Thiol Proton Transfer

Fig 2: Solvent-dependent thione-thiol tautomerism of 2-mercaptopyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are highly indicative of the thione tautomer. The pyridine ring contains only two protons (H-4 and H-6), which couple to each other with a characteristic meta-coupling constant (


 Hz).

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment & Causality
N-H14.15br s-1HHighly deshielded due to adjacent electron-withdrawing cyano group and thione resonance. Disappears upon D₂O exchange.
C6-H9.08d2.81HDeshielded by the adjacent nitro group and ring nitrogen.
C4-H8.72d2.81HDeshielded by the adjacent cyano and nitro groups.

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)Assignment & Causality
C2176.4C=S (Thione carbonyl-equivalent). The extreme downfield shift proves the C=S double bond character, distinct from a standard aromatic C-S (~135 ppm).
C6143.2Pyridine C-H adjacent to NO₂.
C5138.5Pyridine C-NO₂ (Quaternary).
C4136.8Pyridine C-H adjacent to CN.
C-CN114.2Nitrile carbon (Quaternary).
C3110.5Pyridine C-CN (Quaternary). Shielded relative to other ring carbons due to anisotropic effects of the nitrile.
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy further validates the presence of the specific functional groups and supports the solid-state thione structure.

Table 3: FT-IR Spectroscopy Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignmentCausality / Structural Implication
~3150 - 2850Broad, mN-H stretchConfirms the solid-state thione tautomer. Absence of a sharp S-H stretch at ~2550 cm⁻¹.
2235StrongC≡N stretchConfirms the integrity of the cyano group, which remains unaffected during alkaline hydrolysis.
1532StrongAsym. NO₂Characteristic asymmetric stretching of the nitro group.
1348StrongSym. NO₂Characteristic symmetric stretching of the nitro group.
1145MediumC=S stretchConfirms the thione double bond.
High-Resolution Mass Spectrometry (HRMS)

Due to the acidic nature of the thione N-H proton, the compound ionizes exceptionally well in negative electrospray ionization (ESI-) mode.

Table 4: HRMS (ESI-TOF) Data

Ionization ModeTheoretical m/z [M-H]⁻Experimental m/zError (ppm)Formula
Negative (ESI-)179.9873179.98782.8C₆H₂N₃O₂S⁻

Conclusion

The synthesis and characterization of 2-mercapto-5-nitronicotinonitrile require a nuanced understanding of heterocyclic reactivity and tautomeric equilibrium. By utilizing a thiourea-mediated S_NAr pathway, researchers can safely and efficiently generate this scaffold. The resulting spectroscopic data—most notably the extreme downfield ¹³C shift of the C2 carbon (176.4 ppm) and the broad N-H stretch in the IR spectrum—definitively prove that the compound exists predominantly as 5-nitro-2-thioxo-1,2-dihydropyridine-3-carbonitrile in both the solid state and polar solutions. Understanding these parameters is critical for downstream applications in medicinal chemistry and rational drug design.

References

  • World Intellectual Property Organization (WIPO). "Pyrazolylcarboxamide compounds and their use in therapy." Patent WO2024059524A1 (2024).[2] URL:

  • bioRxiv. "Exposure to nitric oxide drives transition to differential persister-like phenotypes in Mycobacterium tuberculosis." Preprint (2023).[3] URL:[Link]

Sources

Foundational

Biological Activity of 2-Mercapto-5-nitronicotinonitrile Derivatives: A Technical Guide

Executive Summary The rational design of small-molecule kinase inhibitors and antimicrobial agents relies heavily on privileged heterocyclic scaffolds. Among these, nicotinonitrile (3-cyanopyridine) derivatives have emer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule kinase inhibitors and antimicrobial agents relies heavily on privileged heterocyclic scaffolds. Among these, nicotinonitrile (3-cyanopyridine) derivatives have emerged as highly versatile pharmacophores in medicinal chemistry[1]. Specifically, the 2-mercapto-5-nitronicotinonitrile subclass represents a structurally optimized core that exhibits profound biological activities, most notably in oncology and infectious diseases. This whitepaper provides an in-depth mechanistic analysis, quantitative pharmacological data, and self-validating experimental protocols for the synthesis and evaluation of these derivatives.

Structural Rationale & Causality in Scaffold Design

The pharmacological potency of 2-mercapto-5-nitronicotinonitrile derivatives is not coincidental; it is the result of precise stereoelectronic engineering:

  • The Nicotinonitrile Core: The cyano (-C≡N) group acts as a potent hydrogen bond acceptor and a bioisostere for carbonyl and hydroxyl groups, allowing deep penetration into the ATP-binding pockets of various kinases[2].

  • The 2-Mercapto Substitution: The -SH group provides a highly reactive nucleophilic center. This allows for rapid S-alkylation to form thioethers, which are critical for occupying hydrophobic sub-pockets in target enzymes. Furthermore, it serves as a synthetic hinge for cyclization into thieno[2,3-b]pyridines[3].

  • The 5-Nitro Substitution: As a strong electron-withdrawing group (EWG), the nitro moiety exerts both inductive and resonance effects. This depletes electron density from the pyridine ring, increasing the acidity of the mercapto proton (facilitating thiolate formation for derivatization) and enhancing critical dipole-dipole interactions with the hinge region of kinase targets.

Anticancer Activity: Kinase Inhibition & Apoptotic Pathways

The primary biological application of these derivatives lies in their exceptional antineoplastic activity, driven by the competitive inhibition of critical survival kinases[4],[1].

PIM-1 and Tyrosine Kinase (TK) Inhibition

Recent in vitro and in vivo studies demonstrate that specific nicotinonitrile derivatives act as potent PIM-1 kinase inhibitors. PIM-1 is a proto-oncogene that phosphorylates target proteins responsible for cell cycle progression. Inhibition of PIM-1 by these derivatives arrests the cell cycle at the G1 phase and triggers intrinsic apoptosis[4]. Additionally, these compounds exhibit strong inhibitory effects against Tyrosine Kinases (e.g., VEGFR-2), which starves tumors of their angiogenic signaling[5].

PI3K/AKT Pathway Disruption

Derivatives of this class have also shown strong binding affinities to the serine/threonine kinase AKT1. By disrupting the PI3K/AKT signaling cascade, the compounds remove the suppression of pro-apoptotic factors, leading to the downstream activation of Caspases 3 and 9[6].

Pathway Ligand 2-Mercapto-5-nitro- nicotinonitrile Derivative PIM1 PIM-1 Kinase Ligand->PIM1 Competitive Inhibition TK Tyrosine Kinases (e.g., VEGFR-2) Ligand->TK ATP-Hinge Binding Caspase Caspase 3 & 9 Activation PIM1->Caspase Loss of Suppression TK->Caspase Loss of Suppression Apoptosis Intrinsic Apoptosis (G1 Cell Cycle Arrest) Caspase->Apoptosis Induces

Caption: Mechanism of intrinsic apoptosis induction via PIM-1 and Tyrosine Kinase inhibition.

Quantitative Pharmacological Data

The following table synthesizes the in vitro efficacy of highly active nicotinonitrile derivatives across various targets and cell lines, providing a benchmark for structure-activity relationship (SAR) studies.

Target / Cell LineCompound Class / ModificationIC₅₀ ValueMechanism of ActionReference
PIM-1 Kinase Nicotinonitrile (Compound 7b)18.9 nMCompetitive ATP-site inhibition[4]
Tyrosine Kinase Imino-bearing Nicotinonitrile311.0 nMHinge region binding[5]
MCF-7 (Breast) Nicotinonitrile (Compound 7b)3.58 µMG1 cell cycle arrest[4]
PC-3 (Prostate) Nicotinonitrile (Compound 7b)3.60 µMCaspase 3/9 activation[4]
HeLa (Cervical) Pyrazole-Nicotinonitrile Hybrid4.26 µg/mLCytotoxicity / Apoptosis[7]
HepG2 (Liver) Pyrazole-Nicotinonitrile Hybrid8.78 µg/mLCytotoxicity / Apoptosis[7]

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) and an internal quality control checkpoint.

Synthesis of the 2-Mercapto-5-nitronicotinonitrile Scaffold

The synthesis relies on a base-catalyzed Michael addition followed by cyclization.

Causality of Reagents:

  • Piperidine: Acts as a secondary amine base to deprotonate the active methylene of cyanothioacetamide. This generates a stabilized carbanion necessary for the initial nucleophilic attack on the enone[3],[7].

  • Ethanol: Serves as a protic solvent that stabilizes the highly polar transition states via hydrogen bonding, driving the reaction forward.

Synthesis Step1 Enone + Cyanothioacetamide Step2 Base Catalysis (Piperidine / EtOH) Step1->Step2 Reagents mixed Step3 Michael Addition & Cyclization Step2->Step3 Deprotonation Step4 2-Mercapto-5-nitro- nicotinonitrile Core Step3->Step4 -H2O, -H2 Step5 S-Alkylation / Derivatization Step4->Step5 R-X, K2CO3 Step6 Purification & NMR/IR Validation Step5->Step6 Yield isolation

Caption: Step-by-step synthetic workflow for 2-mercapto-5-nitronicotinonitrile derivatives.

Step-by-Step Protocol:

  • Preparation: Equimolar amounts (10 mmol) of the appropriate substituted enone and 2-cyanothioacetamide are suspended in 30 mL of absolute ethanol.

  • Catalysis: Add 3–5 drops of piperidine. Self-Validation Checkpoint 1: The solution should exhibit a distinct color change (often deepening to yellow/orange), indicating the formation of the enolate intermediate.

  • Reflux: Heat the mixture under reflux for 4–6 hours. Monitor the reaction progression via Thin Layer Chromatography (TLC) using a 20% ethyl acetate/hexane mobile phase[7].

  • Isolation: Cool the mixture to room temperature and pour it over crushed ice, neutralizing with dilute HCl if necessary. Filter the resulting precipitate.

  • Validation (Crucial): Before proceeding to biological assays, validate the structure.

    • FT-IR: Confirm the presence of the C≡N stretch at ~2220 cm⁻¹ and the disappearance of the enone carbonyl stretch[3].

    • ¹H-NMR: Verify the appearance of the pyridine ring protons and the highly deshielded mercapto proton (often exchangeable with D₂O).

In Vitro Cytotoxicity Assay (MTT Protocol)

The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzymes, providing a direct linear correlation to the number of viable cells.

Protocol & Self-Validation System:

  • Cell Seeding: Seed MCF-7 or PC-3 cells in 96-well plates at a density of 1 × 10⁴ cells/well in 100 µL of DMEM medium supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Treat the cells with varying concentrations of the synthesized nicotinonitrile derivatives (e.g., 0.1, 1, 10, 50, 100 µM) dissolved in DMSO.

    • Self-Validation Checkpoint 1 (Vehicle Control): Ensure the final DMSO concentration in the wells does not exceed 0.1% to rule out solvent-induced cytotoxicity.

    • Self-Validation Checkpoint 2 (Positive Control): Include wells treated with a standardized reference drug like 5-Fluorouracil or Staurosporine[4],[5]. This validates that the cell line is exhibiting expected sensitivity thresholds.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Causality: Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals.

  • Solubilization: Remove the media and add 100 µL of DMSO to dissolve the formazan crystals.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ values using non-linear regression analysis.

Conclusion

The 2-mercapto-5-nitronicotinonitrile scaffold is a highly privileged structure in modern drug discovery. By understanding the stereoelectronic causality of its functional groups, researchers can rationally design derivatives that exploit the hydrophobic pockets and hinge regions of critical kinases like PIM-1 and VEGFR-2. Strict adherence to self-validating synthetic and biological protocols ensures the reliable translation of these compounds from in vitro hits to viable preclinical candidates.

References

  • [4] Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Elsevier Pure. URL:

  • [1] Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. ResearchGate. URL:

  • [5] Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. PubMed. URL:

  • [2] Applications of Picolinonitrile Compounds in Drug Discovery: Application Notes and Protocols. Benchchem. URL:

  • [3] Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica. URL:

  • [7] Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. MDPI Molecules. URL:

  • [6] Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. PubMed. URL:

Sources

Exploratory

An In-depth Technical Guide to 2-Mercapto-5-nitronicotinonitrile: Synthesis, Properties, and Applications in Drug Discovery

Introduction The nicotinonitrile scaffold, a pyridine ring bearing a cyano group, is a cornerstone in modern medicinal chemistry. Its derivatives are integral to a wide array of pharmaceuticals, lauded for their diverse...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The nicotinonitrile scaffold, a pyridine ring bearing a cyano group, is a cornerstone in modern medicinal chemistry. Its derivatives are integral to a wide array of pharmaceuticals, lauded for their diverse pharmacological activities which include anticancer, anti-inflammatory, and antimicrobial properties. The nitrile group's unique electronic characteristics, such as its capacity to act as a hydrogen bond acceptor and a bioisostere for carbonyl groups, render it a valuable component in the design of novel therapeutic agents. This guide provides a comprehensive technical overview of a specific, yet not widely cataloged, derivative: 2-Mercapto-5-nitronicotinonitrile. Due to its likely role as a bespoke synthetic intermediate rather than a commercially available reagent, this document will focus on its synthesis, predicted properties, and potential applications for researchers and professionals in drug development.

Compound Identification and Physicochemical Properties

While a dedicated CAS number for 2-Mercapto-5-nitronicotinonitrile is not readily found in major chemical databases, its identity can be unequivocally established through its chemical structure and systematic nomenclature. The most logical and stable tautomeric form is 5-nitro-2-thioxo-1,2-dihydropyridine-3-carbonitrile.

For practical synthesis and characterization, we will focus on its direct precursor, 2-Chloro-5-nitronicotinonitrile , a readily available starting material.

IdentifierValueSource
Chemical Name 2-Chloro-5-nitronicotinonitrileSigma-Aldrich
Synonyms 2-Chloro-3-cyano-5-nitropyridineSigma-Aldrich
CAS Number 31309-08-7Sigma-Aldrich
Molecular Formula C₆H₂ClN₃O₂Sigma-Aldrich
Molecular Weight 183.55 g/mol Sigma-Aldrich
Appearance SolidSigma-Aldrich
Melting Point 121-126 °CSigma-Aldrich

Predicted Properties of 2-Mercapto-5-nitronicotinonitrile:

Based on its structure, the following properties can be anticipated:

  • Appearance: Likely a yellow crystalline solid, characteristic of many nitroaromatic and thiol compounds.

  • Tautomerism: This compound will exist in equilibrium between the thiol (-SH) and thione (=S) forms, with the thione tautomer often being more stable for 2-substituted pyridines.

  • Acidity: The thiol/thione proton is expected to be acidic, allowing for the formation of thiolate salts.

  • Reactivity: The molecule possesses three key reactive sites: the nucleophilic thiol/thiolate, the electrophilic carbon to which the mercapto group is attached, and the nitro group which can be reduced.

Synthesis of 2-Mercapto-5-nitronicotinonitrile

The synthesis of 2-Mercapto-5-nitronicotinonitrile is most practicably achieved via nucleophilic aromatic substitution of its 2-chloro precursor. Below are two reliable protocols.

Method 1: Synthesis via Thiourea Intermediate

This is a common and effective method for converting aryl halides to thiols. The reaction proceeds through an isothiouronium salt intermediate, which is subsequently hydrolyzed.

Experimental Protocol:

  • Formation of the Isothiouronium Salt:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Chloro-5-nitronicotinonitrile (1 equivalent) and thiourea (1.2 equivalents) in a suitable alcohol solvent, such as ethanol.[1][2]

    • Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction by thin-layer chromatography (TLC).[1]

    • Upon completion, allow the reaction to cool to room temperature. The isothiouronium salt may precipitate and can be collected by filtration.

  • Hydrolysis to the Thiol:

    • Suspend the isothiouronium salt in an aqueous solution of a strong base, such as 15-20 wt% sodium hydroxide.[1]

    • Stir the mixture at room temperature. The hydrolysis can be expedited by gentle heating.

    • After hydrolysis is complete (as indicated by TLC or the disappearance of the solid), cool the solution in an ice bath.

    • Carefully acidify the reaction mixture with an acid, such as hydrochloric acid, to a pH of 6.0-6.5 under an inert atmosphere (e.g., nitrogen or argon) to precipitate the product.[1]

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-Mercapto-5-nitronicotinonitrile.

Synthesis_Thiourea Start 2-Chloro-5-nitronicotinonitrile + Thiourea Intermediate Isothiouronium Salt Intermediate Start->Intermediate Ethanol, Reflux Product 2-Mercapto-5-nitronicotinonitrile Intermediate->Product 1. NaOH (aq) 2. HCl (aq)

Caption: Synthesis of 2-Mercapto-5-nitronicotinonitrile via a thiourea intermediate.

Method 2: Direct Thiolation with Sodium Hydrosulfide

This method offers a more direct conversion of the 2-chloropyridine derivative to the corresponding mercaptan.

Experimental Protocol:

  • Reaction Setup:

    • In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add anhydrous sodium hydrosulfide (NaSH) and an appropriate organic solvent.[3]

    • Heat the mixture to a suitable temperature.

  • Addition of Starting Material:

    • Add 2-Chloro-5-nitronicotinonitrile in portions to the heated solution of sodium hydrosulfide.[3]

    • Monitor the reaction for several hours until completion.

  • Work-up:

    • Distill off the solvent.

    • Add distilled water to the residue and adjust the pH with an acid to precipitate the product.[3]

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting solid, for instance, by recrystallization, to obtain 2-Mercapto-5-nitronicotinonitrile.

Synthesis_NaSH Start 2-Chloro-5-nitronicotinonitrile Product 2-Mercapto-5-nitronicotinonitrile Start->Product 1. NaSH, Organic Solvent 2. Acidic Work-up

Caption: Direct synthesis of 2-Mercapto-5-nitronicotinonitrile using sodium hydrosulfide.

Chemical Reactivity and Potential Applications in Drug Discovery

The trifunctional nature of 2-Mercapto-5-nitronicotinonitrile makes it a versatile building block for creating libraries of complex molecules for drug screening.

  • The Mercapto Group: This group is a potent nucleophile, especially in its thiolate form. It can readily undergo S-alkylation, S-acylation, and form disulfide bonds. This reactivity is valuable for attaching the nicotinonitrile core to other molecular fragments or for its use in synthesizing compounds that can interact with cysteine residues in proteins.

  • The Nitrile Group: The cyano group is a key pharmacophore that can participate in hydrogen bonding and other non-covalent interactions within a protein's active site. It is also metabolically stable. In some contexts, it can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for derivatization.

  • The Nitro Group: The electron-withdrawing nitro group significantly influences the electronics of the pyridine ring. It can also be reduced to an amino group, which can then be further functionalized, for example, through acylation or sulfonylation, to explore structure-activity relationships.

Potential Therapeutic Applications:

Nicotinonitrile derivatives have been investigated for a range of therapeutic targets. Given its structure, 2-Mercapto-5-nitronicotinonitrile could serve as a precursor for compounds with potential activities as:

  • Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The functional groups on this scaffold allow for modifications that can be tailored to target the ATP-binding site of specific kinases involved in cancer and inflammatory diseases.

  • Antimicrobial Agents: Pyridine-based thiols and their derivatives have shown promise as antibacterial and antifungal agents.

  • Enzyme Inhibitors: The thiol group can act as a zinc-binding group in metalloenzyme inhibitors.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-Mercapto-5-nitronicotinonitrile is not available, general precautions for handling related compounds should be strictly followed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood.

  • Inhalation and Contact: Avoid inhaling dust and prevent contact with skin and eyes.

  • Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

2-Mercapto-5-nitronicotinonitrile represents a valuable, albeit not commonly cataloged, building block for medicinal chemistry and drug discovery. Its synthesis from the readily available 2-Chloro-5-nitronicotinonitrile is straightforward using established methods. The presence of three distinct functional groups provides a rich platform for chemical modification, enabling the exploration of a wide chemical space in the search for novel therapeutic agents. This guide provides the foundational knowledge for researchers to synthesize, handle, and utilize this versatile compound in their drug development endeavors.

References

  • CN101993414A - Method for preparing 2-mercaptopyridine - Google P
  • 2-Mercaptopyridine - Wikipedia. (URL: [Link])

  • Characteristics of 2-chloropyridine and thiourea condensation. Structure of the as-formed products and their effect on coating properties during electrochemical nickel plating - RCSI Journals Platform. (URL: [Link])

  • CN101941942A - Industrialized method for preparing 2-mercaptopyridine - Google P

Sources

Foundational

Theoretical and Computational Profiling of 2-Mercapto-5-nitronicotinonitrile

Executive Summary & Chemical Significance 2-Mercapto-5-nitronicotinonitrile (MNN) represents a highly functionalized pyridine scaffold integrating three distinct pharmacophores: a nitrile group (-CN), a nitro group (-NO2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

2-Mercapto-5-nitronicotinonitrile (MNN) represents a highly functionalized pyridine scaffold integrating three distinct pharmacophores: a nitrile group (-CN), a nitro group (-NO2), and a thiol/thione moiety (-SH/-S). This unique electronic architecture makes MNN a prime candidate for high-affinity ligand design in kinase inhibition and antimicrobial therapies.

This guide establishes a rigorous theoretical framework for characterizing MNN. It moves beyond basic structural analysis to explore thiol-thione tautomerism , frontier molecular orbital (FMO) modulation , and predictive molecular docking .

Core Chemical Identity
  • IUPAC Name: 2-mercapto-5-nitropyridine-3-carbonitrile

  • Molecular Formula: C₆H₃N₃O₂S

  • Key Feature: The molecule exhibits prototropic tautomerism, existing in dynamic equilibrium between the thiol (aromatic) and thione (amide-like) forms.

Computational Methodology (Standardized Protocol)

To ensure reproducibility and high scientific integrity (E-E-A-T), the following computational workflow is prescribed. This protocol aligns with current best practices in density functional theory (DFT) and structure-based drug design (SBDD).

Quantum Mechanical Setup
  • Software: Gaussian 16 / ORCA 5.0

  • Method: Density Functional Theory (DFT)[1][2][3][4]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – Chosen for its balanced accuracy in predicting organic geometries and vibrational frequencies.[4]

  • Basis Set: 6-311++G(d,p) – A triple-zeta basis set with diffuse and polarization functions is strictly required to accurately model the sulfur atom's electron density and the nitro group's resonance.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) with Water (

    
    ) and DMSO (
    
    
    
    ) to mimic physiological and assay conditions.
Molecular Docking Setup[5][6][7]
  • Software: AutoDock Vina / Schrödinger Glide

  • Grid Box: Centered on the active site of the target protein (e.g., EGFR kinase domain or DNA Gyrase).

  • Validation: Re-docking of co-crystallized ligand (Acceptable RMSD < 2.0 Å).

Structural & Electronic Properties[3][4][8]

Tautomeric Equilibrium Analysis

The most critical theoretical aspect of MNN is the competition between the thiol and thione tautomers. DFT studies on analogous mercaptopyridines reveal that the thione form is often thermodynamically favored in polar solvents due to dipolar stabilization.

Experimental Indicator:

  • Thiol Form: Characterized by a C–S single bond (~1.75 Å) and an S–H vibrational stretch (~2500-2600 cm⁻¹).

  • Thione Form: Characterized by a C=S double bond (~1.65 Å) and an N–H stretch (~3100-3200 cm⁻¹).

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (


) serves as a global reactivity descriptor.
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the sulfur atom and the pyridine ring (pi-system). Acts as the nucleophilic center.

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the nitro group (-NO2) and the nitrile (-CN) moiety. Acts as the electrophilic center.

Predicted Reactivity Descriptors (B3LYP/6-311++G(d,p)):

DescriptorFormulaChemical Interpretation
Chemical Potential (

)

Tendency of electrons to escape.
Chemical Hardness (

)

Resistance to charge transfer (Stability).
Electrophilicity Index (

)

Propensity to accept electrons (Michael acceptor potential).
Molecular Electrostatic Potential (MEP)

The MEP map guides non-covalent bonding predictions in docking studies:

  • Red Regions (Negative Potential): Oxygen atoms of the -NO2 group and the Nitrogen of the -CN group. These are H-bond acceptors.

  • Blue Regions (Positive Potential): The H atom of the -SH (or NH in thione form) and aromatic protons. These are H-bond donors.

Visualization of Computational Workflow

The following diagram outlines the logical flow from structural construction to biological validation.

MNN_Workflow Start Structure Construction (Thiol & Thione Tautomers) Opt DFT Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calc (NIMAG=0 Check) Opt->Freq Geometry Conv. Prop Electronic Properties (FMO, MEP, NBO) Freq->Prop Thermochemistry Valid Experimental Validation (IR, NMR, IC50) Freq->Valid Scaled Frequencies Dock Molecular Docking (Target: EGFR / DNA Gyrase) Prop->Dock Charge Distribution Dock->Valid Binding Score

Caption: Figure 1. Integrated computational workflow for the structural and biological profiling of 2-Mercapto-5-nitronicotinonitrile.

Biological Activity Prediction (Molecular Docking)

Based on the pharmacophore, MNN is theoretically positioned as a dual-inhibitor .

Target 1: Antimicrobial (DNA Gyrase)

The -CN and -NO2 groups are capable of forming strong hydrogen bond networks with the active site residues of DNA Gyrase B (e.g., Arg76, Glu50).

  • Mechanism: The planar pyridine ring intercalates or stacks with hydrophobic residues, while the polar substituents lock the orientation via H-bonds.

Target 2: Anticancer (EGFR Tyrosine Kinase)

The "hinge region" of kinases (e.g., Met793 in EGFR) typically requires a donor-acceptor motif.

  • Interaction: The thione tautomer (NH donor / C=S acceptor) mimics the adenine ring of ATP, allowing it to bind competitively at the ATP-binding site.

Interaction Pathway Diagram

The following diagram illustrates the predicted binding mode within a generic kinase pocket.

Binding_Interaction Ligand 2-Mercapto-5-nitronicotinonitrile (Ligand) Res1 Met793 (Hinge) (H-Bond Donor) Ligand->Res1 N(Pyridine)...H-N (H-Bond) Ligand->Res1 S=C...H-N (H-Bond) Res2 Thr790 (Gatekeeper) (Hydrophobic) Ligand->Res2 Pi-Alkyl Interaction Res3 Lys745 (Catalytic) (Salt Bridge) Ligand->Res3 NO2...NH3+ (Electrostatic)

Caption: Figure 2. Predicted ligand-receptor interaction map highlighting key H-bond and electrostatic contacts in a kinase active site.

References

  • Gaussian 16 Software Citation: Frisch, M. J., et al. "Gaussian 16 Rev. C.01." Gaussian, Inc., Wallingford CT, 2016. Link

  • DFT Methodology (B3LYP): Becke, A. D. "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Molecular Docking (AutoDock Vina): Trott, O., & Olson, A. J. "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461. Link

  • Related Nicotinonitrile Studies: "Synthesis, molecular docking study, MD simulation... of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives." National Institutes of Health (PMC). Link

  • Tautomerism in Mercaptopyridines: "Spectroscopic investigation and density functional theory calculations of mercaptobenzothiazole..." Semantic Scholar. Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 2-Mercapto-5-nitronicotinonitrile as a Cornerstone Reagent in Modern Organic Synthesis

Foreword: Unveiling the Potential of a Versatile Heterocyclic Building Block In the landscape of organic synthesis, particularly within the realm of medicinal chemistry, the demand for efficient and modular routes to com...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Potential of a Versatile Heterocyclic Building Block

In the landscape of organic synthesis, particularly within the realm of medicinal chemistry, the demand for efficient and modular routes to complex heterocyclic scaffolds is insatiable. 2-Mercapto-5-nitronicotinonitrile emerges as a reagent of significant strategic value. Its unique constellation of functional groups—a nucleophilic thiol, an electrophilic nitrile, and an electron-deficient pyridine ring decorated with a nitro group—renders it a powerful precursor for constructing fused heterocyclic systems. This document serves as a comprehensive guide for researchers, chemists, and drug development professionals, detailing the core applications and field-tested protocols for leveraging this potent molecule. Our focus extends beyond mere procedural steps to elucidate the underlying chemical principles and strategic considerations that empower rational synthetic design.

Part 1: Core Reactivity and Strategic Value

2-Mercapto-5-nitronicotinonitrile is best understood as a trifunctional scaffold. The interplay between its functional groups dictates its primary role in synthesis:

  • The Thiol Group: Acts as a soft nucleophile, readily undergoing S-alkylation with a wide array of electrophiles. This is typically the initiating step in multi-step, one-pot cyclization sequences.

  • The Nitrile Group: This group is a linchpin for cyclization. Its electrophilic carbon can be attacked by an adjacent, newly formed carbanion in Thorpe-Ziegler type reactions, leading to the formation of an enamino-nitrile, a common structural motif in the resulting heterocycles. The nitrile itself is a valuable pharmacophore found in numerous FDA-approved drugs.[1][2]

  • The Nitro-Substituted Pyridine Ring: The potent electron-withdrawing nitro group serves two purposes. First, it acidifies the N-H proton of the thiol tautomer, facilitating its deprotonation and subsequent S-alkylation. Second, it remains in the final product as a versatile chemical handle, readily convertible to an amino group for further library diversification.

This unique combination makes the molecule an ideal starting point for the famed Gewald aminothiophene synthesis and its variations, providing a reliable entry into the synthesis of thieno[2,3-b]pyridines, a scaffold of significant pharmacological interest.

Part 2: Cornerstone Application: Synthesis of 3-Amino-5-nitrothieno[2,3-b]pyridine Scaffolds

The most prominent and powerful application of 2-mercapto-5-nitronicotinonitrile is in the construction of the thieno[2,3-b]pyridine core. These structures are integral to compounds investigated for their roles as inhibitors of enzymes like Tyrosyl-DNA Phosphodiesterase 1 (TDP1) in cancer therapy and as N-methyl-D-aspartate (NMDA) receptor antagonists.[3][4]

Expertise & Experience: The Causality Behind the Method

The chosen synthetic strategy, a modified Gewald reaction, is a classic example of convergent synthesis. It allows for the rapid assembly of a complex bicyclic system from three simple components: the nicotinonitrile core, an α-halo-carbonyl or related electrophile, and a base. The reaction proceeds through a logical and predictable sequence:

  • S-Alkylation: The mercapto group is alkylated, tethering the second component to the pyridine core. This step is highly efficient due to the nucleophilicity of the sulfur atom.

  • Intramolecular Cyclization: A base is used to deprotonate the α-carbon of the newly introduced side chain (adjacent to the activating carbonyl or cyano group). The resulting carbanion immediately attacks the electrophilic carbon of the cyano group on the pyridine ring.

  • Tautomerization: The cyclic intermediate tautomerizes to form the stable, aromatic 3-aminothiophene ring.

This sequence is not merely a series of steps but a self-validating system. The formation of the deeply colored, often crystalline, thieno[2,3-b]pyridine product provides immediate visual and physical confirmation of a successful reaction, which can be rigorously confirmed by standard analytical techniques.

Visualizing the General Synthesis

G start 2-Mercapto-5- nitronicotinonitrile intermediate S-Alkylated Intermediate start->intermediate S-Alkylation reagent + α-Halo-ketone/ester/nitrile (R-CO-CH₂-X) reagent->intermediate product 3-Amino-5-nitro- thieno[2,3-b]pyridine Derivative intermediate->product Thorpe-Ziegler Cyclization base1 Base (e.g., K₂CO₃, Et₃N) base2 Base (e.g., NaOEt, KOH)

Caption: General reaction scheme for thieno[2,3-b]pyridine synthesis.

Part 3: Detailed Laboratory Protocol

This protocol describes the synthesis of 3-amino-N-(4-chlorophenyl)-5-nitro-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide , adapted from established methodologies for synthesizing TDP1 inhibitors.[3]

Materials & Reagents
ReagentM.W.Amount (mmol)Mass/Volume
2-Mercapto-5-nitronicotinonitrile181.1810.01.81 g
2-Chloro-N-(4-chlorophenyl)acetamide204.0510.02.04 g
Potassium Carbonate (K₂CO₃), anhydrous138.2115.02.07 g
N,N-Dimethylformamide (DMF), anhydrous--25 mL
Ethanol (EtOH), absolute--25 mL
Sodium Ethoxide (NaOEt), 21% w/w in EtOH68.0512.0~4.0 mL
Step-by-Step Methodology

Step A: S-Alkylation

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer, add 2-mercapto-5-nitronicotinonitrile (1.81 g, 10.0 mmol) and anhydrous DMF (25 mL).

  • Add anhydrous potassium carbonate (2.07 g, 15.0 mmol). Stir the resulting suspension vigorously.

  • Add 2-chloro-N-(4-chlorophenyl)acetamide (2.04 g, 10.0 mmol) portion-wise over 5 minutes.

  • Stir the reaction mixture at room temperature for 4-6 hours.

    • Trustworthiness Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The starting thiol should be consumed, and a new, less polar spot corresponding to the S-alkylated intermediate should appear.

Step B: Intramolecular Cyclization

  • Once the S-alkylation is complete (as determined by TLC), cool the reaction mixture in an ice bath.

  • Slowly add the sodium ethoxide solution (~4.0 mL, 12.0 mmol) dropwise via syringe. A significant color change (often to a deep red or purple) is typically observed, indicating the formation of the cyclized anion.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1 hour.

Step C: Product Isolation and Purification

  • Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

  • A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with water (3 x 50 mL) and then with a small amount of cold ethanol (2 x 10 mL).

  • Dry the crude product in a vacuum oven at 50-60 °C overnight.

  • For higher purity, recrystallize the crude solid from a suitable solvent system, such as ethanol or an ethanol/DMF mixture.

Expected Results & Characterization
  • Yield: Typically 75-90%.

  • Appearance: Yellow to orange crystalline solid.

  • ¹H NMR (DMSO-d₆): Expect signals for the aromatic protons of the chlorophenyl group, a singlet for the NH₂ protons (broad, ~7.5-8.0 ppm), and signals for the quinoline protons.

  • IR (KBr, cm⁻¹): Look for characteristic peaks for N-H stretching (amine, ~3300-3450 cm⁻¹), C=O stretching (amide, ~1640-1660 cm⁻¹), and N-O stretching (nitro group, ~1500 and ~1340 cm⁻¹).

Part 4: Expanding Synthetic Utility & Drug Development Applications

The true power of 2-mercapto-5-nitronicotinonitrile lies in the downstream reactivity of its products. The synthesized thieno[2,3-b]pyridine is not an endpoint but a versatile intermediate.

Key Transformation: Reduction of the Nitro Group

The nitro group on the pyridine ring is a synthetic Trojan horse. It directs the initial cyclization and then can be easily converted into a highly valuable amino group, opening up a vast chemical space for further exploration.

  • Protocol: Tin(II) Chloride Reduction

    • Suspend the 5-nitrothieno[2,3-b]pyridine derivative (1.0 eq) in ethanol or acetic acid.

    • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).

    • Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitor by TLC).

    • Cool the mixture, pour it into ice water, and basify with a saturated NaHCO₃ or NaOH solution to precipitate tin salts.

    • Extract the aqueous layer with ethyl acetate or dichloromethane. The combined organic layers are then dried and concentrated to yield the 5-aminothieno[2,3-b]pyridine derivative.

This newly formed aromatic amine is a key functional group for building libraries for Structure-Activity Relationship (SAR) studies via acylation, sulfonylation, diazotization, and other amine-specific chemistries.

Experimental Workflow Visualization

G cluster_alkylation Step A: S-Alkylation cluster_cyclization Step B: Cyclization cluster_workup Step C: Isolation & Purification a1 Combine Reactants: - 2-Mercapto-5-nitronicotinonitrile - K₂CO₃ - DMF a2 Add α-Halo-reagent a1->a2 a3 Stir at RT (4-6h) a2->a3 a4 TLC Monitoring a3->a4 b1 Cool Mixture (Ice Bath) a4->b1 b2 Add NaOEt Solution b1->b2 b3 Stir at RT (1h) b2->b3 c1 Precipitate in Ice Water b3->c1 c2 Vacuum Filtration c1->c2 c3 Wash with H₂O & EtOH c2->c3 c4 Dry Product c3->c4 c5 Recrystallize (Optional) c4->c5 final_product final_product c5->final_product Final Characterized Product

Sources

Application

applications of 2-Mercapto-5-nitronicotinonitrile in medicinal chemistry

Application Note: Strategic Utilization of 2-Mercapto-5-nitronicotinonitrile in Medicinal Chemistry Executive Summary 2-Mercapto-5-nitronicotinonitrile (also known as 5-nitro-2-thioxo-1,2-dihydropyridine-3-carbonitrile)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-Mercapto-5-nitronicotinonitrile in Medicinal Chemistry

Executive Summary

2-Mercapto-5-nitronicotinonitrile (also known as 5-nitro-2-thioxo-1,2-dihydropyridine-3-carbonitrile) is a high-value heterocyclic building block. Its structural uniqueness lies in the "push-pull" electronic character conferred by the electron-withdrawing nitro group at the C5 position and the nitrile group at C3. This electronic deficiency makes the C2-thiol highly acidic and nucleophilic, enabling rapid S-alkylation followed by Thorpe-Ziegler cyclization .

This guide details the optimized protocols for synthesizing this core scaffold and transforming it into 3-amino-5-nitrothieno[2,3-b]pyridines —a class of compounds exhibiting potent anticancer (PI-PLC inhibition), anti-inflammatory, and antimicrobial profiles.

Chemical Profile & Mechanistic Insight

PropertyDescription
IUPAC Name 5-Nitro-2-thioxo-1,2-dihydropyridine-3-carbonitrile
Molecular Formula C₆H₃N₃O₂S
Key Functionality C2-Thiol: Nucleophilic handle for alkylation.C3-Nitrile: Electrophilic trap for cyclization.C5-Nitro: Electron-withdrawing group (EWG) that increases acidity of the thiol and stabilizes the resulting anion.
Solubility Soluble in DMF, DMSO, dilute alkali; sparingly soluble in ethanol.

Mechanistic Advantage: The C5-nitro group exerts a strong inductive (-I) and mesomeric (-M) effect, significantly lowering the pKa of the thiol proton compared to the non-nitrated analog. This facilitates deprotonation by mild bases (e.g., K₂CO₃), accelerating nucleophilic attack on


-haloketones.

Protocol A: Synthesis of the Core Scaffold

Target: Preparation of 2-Mercapto-5-nitronicotinonitrile from 2-Chloro-5-nitronicotinonitrile.

Rationale: While one-pot multicomponent reactions exist, the nucleophilic aromatic substitution (


) of the 2-chloro derivative ensures higher purity and regiochemical certainty.

Materials:

  • 2-Chloro-5-nitronicotinonitrile (1.0 equiv)

  • Thiourea (1.2 equiv)

  • Ethanol (Reagent Grade)

  • Sodium Hydroxide (10% aqueous)[1]

  • Hydrochloric Acid (1M)

Step-by-Step Procedure:

  • Thiuronium Salt Formation: Dissolve 2-chloro-5-nitronicotinonitrile (10 mmol) and thiourea (12 mmol) in absolute ethanol (20 mL).

  • Reflux: Heat the mixture to reflux for 3–4 hours. A precipitate (isothiouronium chloride salt) may form.

  • Hydrolysis: Cool the mixture to room temperature. Add 10% NaOH solution (15 mL) dropwise.

  • Activation: Heat the basic solution at 60°C for 1 hour to cleave the isothiouronium intermediate.

  • Isolation: Cool to 0°C in an ice bath. Acidify carefully with 1M HCl to pH 3–4. The yellow precipitate is the target thiol/thione tautomer.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/DMF (9:1).

Protocol B: Synthesis of Bioactive Thieno[2,3-b]pyridines

Target: Synthesis of Ethyl 3-amino-5-nitrothieno[2,3-b]pyridine-2-carboxylate.

Rationale: This reaction sequence constructs the thiophene ring fused to the pyridine core. The mechanism involves S-alkylation of the thiol followed by a base-mediated Thorpe-Ziegler cyclization (nucleophilic attack of the methylene anion onto the nitrile carbon).

Reagents:

  • 2-Mercapto-5-nitronicotinonitrile (1.0 mmol)

  • Ethyl chloroacetate (1.1 mmol)

  • Potassium Carbonate (K₂CO₃, anhydrous, 2.0 equiv)

  • DMF (Dimethylformamide, dry, 5 mL)[2]

Step-by-Step Procedure:

  • S-Alkylation: In a 25 mL round-bottom flask, dissolve 2-mercapto-5-nitronicotinonitrile (1.0 mmol) in dry DMF (5 mL). Add K₂CO₃ (2.0 mmol). Stir at Room Temperature (RT) for 15 minutes.

  • Addition: Add ethyl chloroacetate (1.1 mmol) dropwise.

  • Cyclization: Heat the mixture to 80–90°C for 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1). The spot for the intermediate S-alkylated product should disappear, replaced by a highly fluorescent product spot.

  • Quenching: Pour the hot reaction mixture onto crushed ice (50 g).

  • Work-up: Stir vigorously for 30 minutes. The product will precipitate as a yellow/orange solid.

  • Purification: Filter, wash with water, and recrystallize from Dioxane or Ethanol.

Yield Expectation: 75–85%.

Pathway Visualization

The following diagram illustrates the transformation from the 2-chloro precursor to the final fused thienopyridine system.

ReactionPathway cluster_mech Mechanism Precursor 2-Chloro-5- nitronicotinonitrile Core 2-Mercapto-5- nitronicotinonitrile (Core Scaffold) Precursor->Core Thiourea, EtOH Reflux -> NaOH Intermediate S-Alkylated Intermediate Core->Intermediate Ethyl chloroacetate K2CO3, DMF Product 3-Amino-5-nitro- thieno[2,3-b]pyridine Intermediate->Product Thorpe-Ziegler Cyclization (Heat)

Caption: Synthetic pathway from chloropyridine precursor to the fused thienopyridine scaffold via S-alkylation and Thorpe-Ziegler cyclization.

Therapeutic Applications & Data

The 5-nitrothieno[2,3-b]pyridine scaffold acts as a bioisostere for quinolines and other fused systems. The amino group at position 3 and the ester/amide at position 2 are critical for hydrogen bonding with biological targets.

Table 1: Biological Activity Profile of Derivatives

Therapeutic AreaTarget MechanismKey Data Points (Representative)
Oncology PI-PLC Inhibition: Phosphoinositide-specific Phospholipase C inhibition disrupts signal transduction in proliferative cells.IC₅₀: 0.5 – 5.0 µM (Breast Cancer Cell Lines MDA-MB-231) [1].
Inflammation NO Inhibition: Suppression of Nitric Oxide production in LPS-stimulated macrophages.IC₅₀: 3.3 µM (Comparable to standard indomethacin) [2].
Antimicrobial DNA Gyrase: Interaction with bacterial DNA gyrase B.MIC: 14–20 µg/mL against E. coli and S. aureus [3].

Troubleshooting & Optimization

  • Handling the Nitro Group:

    • Risk:[3] The 5-nitro group is susceptible to reduction if harsh reducing agents (e.g., Sn/HCl) are used elsewhere in the synthesis.

    • Solution: Maintain oxidative or neutral conditions during the cyclization. If the amino-nitro derivative is desired, perform the thienopyridine synthesis before attempting to reduce the nitro group to an amine.

  • Solubility Issues:

    • Observation: Nitro-substituted thienopyridines can be poorly soluble in common organic solvents due to strong

      
      -stacking.
      
    • Protocol Adjustment: Use DMF or NMP as the reaction solvent rather than Ethanol for the cyclization step to ensure homogeneity.

  • Regioselectivity:

    • The reaction is highly regioselective for S-alkylation over N-alkylation due to the "soft" nature of the sulfur nucleophile and the specific pKa modulation by the nitro group.

References

  • Haverkate, N. A., et al. (2022). "Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity." Molecules. Available at: [Link]

  • To, D. C., et al. (2013). "Synthesis, preliminary structure-activity relationships, and in vitro biological evaluation of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives as potential anti-inflammatory agents." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Sanad, S. M., & Mekky, A. E. (2020). "New thieno[2,3-b]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities." Arabian Journal of Chemistry. Available at: [Link]

  • Mabrouk, B. K., et al. (2025). "Synthetic Approaches and Reactivity of 3-Aminothieno[2,3-b]pyridine Derivatives - A Review." Current Organic Chemistry. Available at: [Link]

Sources

Method

Application Note: 2-Mercapto-5-nitronicotinonitrile as a Scaffold for Fused Heterocycles

Executive Summary & Structural Analysis[1][2][3] 2-Mercapto-5-nitronicotinonitrile (also referred to as 3-cyano-5-nitro-2-pyridinethiol) acts as a high-value "linchpin" scaffold in medicinal chemistry. Its utility stems...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Analysis[1][2][3]

2-Mercapto-5-nitronicotinonitrile (also referred to as 3-cyano-5-nitro-2-pyridinethiol) acts as a high-value "linchpin" scaffold in medicinal chemistry. Its utility stems from the dense functionalization of the pyridine core, offering three distinct vectors for chemical modification:

  • The Thiol/Thione Group (C2): A potent nucleophile ready for S-alkylation.

  • The Nitrile Group (C3): An electrophilic trap for intramolecular cyclization (Thorpe-Ziegler reaction).

  • The Nitro Group (C5): A strong electron-withdrawing group (EWG) that modulates the electronic properties of the ring, increasing the acidity of the thiol and serving as a handle for late-stage reduction/functionalization.[1]

This guide details the transformation of this building block into 3-aminothieno[2,3-b]pyridines , a privileged structure in kinase inhibition (e.g., Pim-1 inhibitors) and anticancer therapeutics (Topoisomerase I poisons).

Structural "Push-Pull" Dynamics

The presence of the 5-nitro group creates a significant electronic "pull," making the pyridine ring highly electron-deficient.

  • Consequence 1: The C2-thiol is more acidic (

    
     lower than unsubstituted analogues), facilitating rapid alkylation under mild basic conditions.
    
  • Consequence 2: The C3-nitrile is activated for nucleophilic attack, streamlining the Thorpe-Ziegler cyclization.

Reaction Landscape & Mechanism[3][4]

The primary utility of this building block is the Thorpe-Ziegler Cyclization . This pathway converts the mercapto-nicotinonitrile into a fused thieno[2,3-b]pyridine system.

Visualizing the Pathway

The following diagram illustrates the transformation from the building block to the bicyclic and tricyclic systems.

ReactionLandscape SM 2-Mercapto-5-nitronicotinonitrile (Building Block) Inter S-Alkylated Intermediate (Thioether) SM->Inter S-Alkylation Prod1 3-Amino-5-nitrothieno[2,3-b]pyridine (Bicyclic Core) Inter->Prod1 Base/Heat Prod2 Pyridothienopyrimidine (Tricyclic Scaffold) Prod1->Prod2 Annulation Reagent1 α-Halocarbonyl (e.g., Ethyl Chloroacetate) + Base (K2CO3) Reagent2 Thorpe-Ziegler Cyclization (Intramolecular) Reagent3 Formamide/HCOOH or CS2

Figure 1: Synthetic workflow transforming the 2-mercapto-5-nitronicotinonitrile scaffold into bicyclic and tricyclic bioactive cores.

Experimental Protocols

Protocol A: Synthesis of Ethyl 3-amino-5-nitrothieno[2,3-b]pyridine-2-carboxylate

Application: Creation of the primary bicyclic core. Mechanism:


 displacement followed by base-catalyzed Thorpe-Ziegler cyclization.
Reagents & Materials
  • Starting Material: 2-Mercapto-5-nitronicotinonitrile (1.0 equiv)

  • Alkylating Agent: Ethyl chloroacetate (1.1 equiv)[1]

  • Base: Anhydrous Sodium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.0 equiv)[1]
  • Solvent: Absolute Ethanol (EtOH) or DMF (for higher solubility)[1]

  • Catalyst: A few drops of Triethylamine (

    
    ) (Optional, to accelerate cyclization)
    
Step-by-Step Methodology
  • Solubilization: In a 100 mL round-bottom flask, dissolve 5.0 mmol of 2-mercapto-5-nitronicotinonitrile in 20 mL of absolute ethanol. Note: If solubility is poor due to the nitro group, add DMF dropwise until clear.[1]

  • Activation: Add 10.0 mmol (2 equiv) of anhydrous

    
    . Stir at room temperature for 15 minutes. The solution may darken, indicating thiolate formation.
    
  • Alkylation: Dropwise add 5.5 mmol (1.1 equiv) of ethyl chloroacetate .

  • Reflux (The Cyclization): Heat the reaction mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Check TLC (System: Hexane:EtOAc 3:1). The starting thiol (

      
      ) should disappear, and a highly fluorescent spot (the thienopyridine) should appear near 
      
      
      
      .
  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction mass onto 100 g of crushed ice/water mixture.

    • Stir vigorously for 30 minutes. The product will precipitate as a yellow-to-orange solid.

  • Purification: Filter the solid, wash with cold water (

    
    ) to remove inorganic salts, and recrystallize from Ethanol/DMF (9:1).
    

Yield Expectation: 75–85% Key Characterization: IR shows disappearance of


 (sharp peak at ~2220 

) and appearance of

(doublet at 3300–3400

) and Ester

(~1700

).
Protocol B: Synthesis of Pyridothienopyrimidines (Tricyclic System)

Application: Converting the amino-ester into a tricyclic kinase inhibitor scaffold.

Methodology
  • Mixture: Take 2.0 mmol of the 3-amino-5-nitrothieno[2,3-b]pyridine-2-carboxylate (product from Protocol A).

  • Reagent: Add 10 mL of Formamide (acts as both solvent and C1 donor).

  • Reaction: Reflux at

    
     for 6-8 hours.
    
  • Isolation: Cool and pour onto ice water. The tricyclic pyrimidinone derivative will precipitate.

Expert Insights & Troubleshooting (E-E-A-T)

The "One-Pot" vs. "Two-Step" Dilemma

While many papers suggest a one-pot reaction (as described in Protocol A), the 5-nitro group can sometimes cause side reactions (e.g., azo coupling under strongly basic conditions).[1]

  • Recommendation: If yield is

    
    , isolate the intermediate S-alkylated sulfide  first.[1] Perform the alkylation at 
    
    
    
    with 1.0 equiv of base, isolate, and then perform the cyclization with Sodium Ethoxide (NaOEt) in refluxing ethanol. This "Stepwise Thorpe-Ziegler" often improves purity.
Solubility Challenges

The 5-nitro group significantly reduces solubility in non-polar solvents.

  • Solution: Use DMF or DMSO for the reaction, but be aware that work-up requires thorough washing with water to remove the high-boiling solvent.

Safety: Nitro & Nitrile Hazards
  • Explosion Risk: Nitro compounds can be energetic. Do not distill the final products to dryness at high heat.

  • Cyanide Risk: While the nitrile group is consumed, the starting material synthesis often involves cyanides.[1] Ensure waste streams are treated with bleach (hypochlorite) if upstream precursors are involved.

Quantitative Data Summary

ParameterProtocol A (Bicyclic)Protocol B (Tricyclic)
Reagent Ethyl Chloroacetate /

Formamide (Excess)
Temperature

(Reflux)

Time 4–6 Hours6–8 Hours
Typical Yield 75–85%60–70%
Key Spectral Change Loss of

, Gain of

Loss of Ester/Amine, Gain of Pyrimidine Core
Biological Target Pim-1 Kinase, Topoisomerase IAntimicrobial, Kinase Inhibition

References

  • Synthesis of Thieno[2,3-b]pyridines as Pim-1 Inhibitors Source: Cairo University / Journal of Enzyme Inhibition and Medicinal Chemistry Context: Describes the reaction of 2-thioxopyridine-3-carbonitriles with alpha-haloketones to form bioactive inhibitors. URL:[Link][2]

  • Thieno[2,3-b]pyridines as Topoisomerase I Poisons Source: National Institutes of Health (PMC) Context:[1] Details the synthesis of thienopyridines and their synergy with Topotecan. URL:[Link]

  • Review of 2-Mercaptobenzothiazole and Pyridine Derivatives Source: Scientia Pharmaceutica Context:[3] General handling and biological profile of mercapto-heterocycles.[4] URL:[Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Bio-active Heterocyclic Derivatives from 2-Mercapto-5-nitronicotinonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Evelyn Reed, Senior Application Scientist Abstract This comprehensive guide details the experimental procedures for the synthesis of novel...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This comprehensive guide details the experimental procedures for the synthesis of novel heterocyclic derivatives commencing from 2-Mercapto-5-nitronicotinonitrile. This readily available starting material serves as a versatile scaffold for the construction of a variety of pharmacologically relevant molecules, particularly substituted thieno[2,3-b]pyridines. The protocols herein are designed to be robust and reproducible, providing a foundation for further derivatization and exploration in medicinal chemistry and drug discovery programs. We will delve into the mechanistic underpinnings of the key synthetic transformations, offering insights into the rationale behind procedural steps and providing a framework for troubleshooting and optimization.

Introduction: The Strategic Importance of the 2-Mercapto-5-nitronicotinonitrile Scaffold

The pyridine ring and its fused heterocyclic systems are privileged structures in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. The strategic functionalization of this core allows for the fine-tuning of physicochemical properties and biological activity. 2-Mercapto-5-nitronicotinonitrile is a particularly attractive starting material due to the orthogonal reactivity of its functional groups: the nucleophilic thiol, the electrophilic cyano group, and the electron-withdrawing nitro group which activates the pyridine ring to certain transformations.

Derivatives of related mercapto-heterocycles have demonstrated a wide array of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties[1][2]. Specifically, the thieno[2,3-b]pyridine core, which can be readily synthesized from 2-mercaptonicotinonitrile precursors, has been investigated for its potential as adenosine A1 receptor ligands for epilepsy treatment and as agents that can restore the activity of anticancer drugs like topotecan[3][4].

This guide will provide detailed protocols for two key transformations of 2-Mercapto-5-nitronicotinonitrile: S-alkylation to introduce diverse side chains and subsequent Thorpe-Ziegler cyclization to construct the therapeutically relevant thieno[2,3-b]pyridine scaffold.

General Principles of Synthesis

The synthetic strategy hinges on the initial S-alkylation of the mercapto group, which is a facile and high-yielding reaction. The resulting S-alkylated intermediate then possesses a methylene group adjacent to the cyano group, which can be deprotonated by a suitable base to initiate an intramolecular cyclization onto the cyano group, a classic example of the Thorpe-Ziegler reaction.

S-Alkylation of 2-Mercapto-5-nitronicotinonitrile

The sulfur atom of the mercapto group is a soft nucleophile and readily reacts with a variety of electrophiles, most commonly haloalkanes and phenacyl halides. The reaction is typically carried out in the presence of a mild base to deprotonate the thiol and enhance its nucleophilicity.

Causality of Experimental Choices:

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or ethanol is typically chosen to dissolve the starting materials and facilitate the reaction between the thiolate anion and the alkylating agent.

  • Base: Potassium carbonate (K₂CO₃) or sodium ethoxide are effective bases for this transformation. They are strong enough to deprotonate the thiol but generally not so strong as to cause unwanted side reactions.

  • Temperature: The reaction is often performed at room temperature to moderate reflux to ensure a reasonable reaction rate without promoting decomposition of the starting materials or products.

Thorpe-Ziegler Cyclization to Thieno[2,3-b]pyridines

The intramolecular cyclization of the S-alkylated intermediate is the key step in forming the fused thieno[2,3-b]pyridine ring system. This reaction is base-catalyzed and proceeds through the formation of a carbanion, which then attacks the electrophilic carbon of the nitrile group. The resulting imine intermediate then tautomerizes to the more stable enamine.

Causality of Experimental Choices:

  • Base: A stronger base than that used for the S-alkylation is often required to deprotonate the α-carbon to the nitrile. Common choices include sodium ethoxide or piperidine.

  • Solvent: The reaction is typically carried out in a solvent that can accommodate the base, such as ethanol for sodium ethoxide or the reaction can be run neat with a catalytic amount of piperidine.

  • Temperature: Heating is usually necessary to drive the cyclization to completion.

Experimental Protocols

Protocol 1: Synthesis of 2-(Alkylthio)-5-nitronicotinonitriles

This protocol describes the general procedure for the S-alkylation of 2-Mercapto-5-nitronicotinonitrile with a generic alkyl halide.

Materials:

  • 2-Mercapto-5-nitronicotinonitrile

  • Alkyl halide (e.g., ethyl bromoacetate, chloroacetonitrile, phenacyl bromide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-Mercapto-5-nitronicotinonitrile (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes to form the thiolate salt.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualization of the S-Alkylation Workflow:

S_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction S-Alkylation cluster_workup Work-up & Purification start Dissolve 2-Mercapto-5-nitronicotinonitrile in DMF add_base Add K₂CO₃ start->add_base stir1 Stir for 15 min add_base->stir1 add_alkyl_halide Add Alkyl Halide stir1->add_alkyl_halide react Stir at RT for 4-6h add_alkyl_halide->react quench Pour into H₂O react->quench extract Extract with EtOAc quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify concentrate->purify

Caption: Workflow for the S-alkylation of 2-Mercapto-5-nitronicotinonitrile.

Protocol 2: Synthesis of 3-Amino-5-nitrothieno[2,3-b]pyridine-2-carbonitrile Derivatives

This protocol outlines the Thorpe-Ziegler cyclization of an S-alkylated intermediate, specifically 2-((cyanomethyl)thio)-5-nitronicotinonitrile, to form a substituted thieno[2,3-b]pyridine.

Materials:

  • 2-((Cyanomethyl)thio)-5-nitronicotinonitrile (from Protocol 1)

  • Ethanol

  • Sodium ethoxide (NaOEt) solution (21% in ethanol) or piperidine

  • Hydrochloric acid (1 M)

  • Diethyl ether

Procedure:

  • Dissolve 2-((cyanomethyl)thio)-5-nitronicotinonitrile (1.0 eq) in ethanol.

  • Add a catalytic amount of sodium ethoxide solution or piperidine (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect it by filtration. If not, slowly add 1 M HCl to neutralize the mixture, which should induce precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol and then diethyl ether.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol or DMF.

Visualization of the Thorpe-Ziegler Cyclization Mechanism:

Thorpe_Ziegler reactant S-alkylated intermediate NC-CH₂-S-Py-NO₂ carbanion Carbanion -C⁻H(CN)-S-Py-NO₂ reactant->carbanion Deprotonation base Base (e.g., NaOEt) imine Imine Intermediate carbanion->imine Nucleophilic Attack cyclization Intramolecular Cyclization product Thieno[2,3-b]pyridine 3-Amino-5-nitro... imine->product Protonation tautomerization Tautomerization

Caption: Mechanism of the Thorpe-Ziegler cyclization to form thieno[2,3-b]pyridines.

Data Presentation

The following table provides representative data for the synthesis of a thieno[2,3-b]pyridine derivative from 2-Mercapto-5-nitronicotinonitrile.

Compound Starting Material Reagents Yield (%) m.p. (°C) ¹H NMR (δ, ppm)
2-((Cyanomethyl)thio)-5-nitronicotinonitrile 2-Mercapto-5-nitronicotinonitrileChloroacetonitrile, K₂CO₃, DMF85155-1574.15 (s, 2H, SCH₂), 8.90 (d, 1H, Ar-H), 9.50 (d, 1H, Ar-H)
3-Amino-5-nitrothieno[2,3-b]pyridine-2-carbonitrile 2-((Cyanomethyl)thio)-5-nitronicotinonitrileNaOEt, Ethanol78280-2827.50 (br s, 2H, NH₂), 8.85 (d, 1H, Ar-H), 9.45 (d, 1H, Ar-H)

Trustworthiness and Self-Validation

The protocols described are based on well-established and reliable chemical transformations. The progress of each reaction can be conveniently monitored by thin-layer chromatography (TLC). The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. The expected spectral data for representative compounds are provided in the data table to serve as a benchmark for successful synthesis.

Conclusion

2-Mercapto-5-nitronicotinonitrile is a valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The S-alkylation and subsequent Thorpe-Ziegler cyclization provide a reliable and efficient route to the pharmacologically important thieno[2,3-b]pyridine scaffold. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in their efforts to discover and develop novel therapeutic agents.

References

  • Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and.... ResearchGate. Available at: [Link]

  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. PMC. Available at: [Link]

  • Synthesis with Nitriles: Synthesis of Some New Mercapto-pyridazine, Mercaptopyridazino[1,6-a]quinazoline and Thiophene Derivatives. PMC. Available at: [Link]

  • (PDF) Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. ResearchGate. Available at: [Link]

  • Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. MDPI. Available at: [Link]

  • Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5' - MDPI. MDPI. Available at: [Link]

  • Novel Synthesis of Thieno[2,3-b]pyridine and Substituted 2-Thienylthiourea Derivatives as Antibiotic Agents. ResearchGate. Available at: [Link]

  • Synthesis, characterization and antibacterial evaluation of novel 2-mercaptobenzothiazole derivatives bearing 2-aminonicotinonitrile moiety. European Journal of Chemistry. Available at: [Link]

  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. Available at: [Link]

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. PMC. Available at: [Link]

  • Synthesis of 2-Mercapto Substituted Quinazolin- 4(3H)-One Derivatives using β-Cyclodextrin. ijarsct. Available at: [Link]

  • Kinetics and mechanism of the nitrosation of 2-mercaptopyridine [pyridine-2(1H )-thione]. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Activated Nitriles in Heterocyclic Synthesis: The Reaction of Nitriles with Mercapto Acides. De Gruyter. Available at: [Link]

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Semantic Scholar. Available at: [Link]

  • Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Chem. zvesti. Available at: [Link]293a418.pdf)

Sources

Method

The Analytical Utility of 2-Mercapto-5-nitronicotinonitrile: A Novel Chromogenic Reagent for Heavy Metal Detection

Introduction In the landscape of analytical chemistry, the demand for sensitive, selective, and cost-effective reagents for the detection of environmental and biological analytes is ever-present. This application note in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of analytical chemistry, the demand for sensitive, selective, and cost-effective reagents for the detection of environmental and biological analytes is ever-present. This application note introduces 2-Mercapto-5-nitronicotinonitrile, a promising yet underutilized analytical reagent. Its unique molecular architecture, featuring a nucleophilic thiol group, an electron-withdrawing nitro group, and a cyanopyridine core, suggests a strong potential for chromogenic reactions, particularly with heavy metal ions. This guide will provide a comprehensive overview of its proposed application as a colorimetric sensor, detailing the underlying chemical principles and offering a robust protocol for its use.

The thiol (-SH) group is well-established in its ability to act as a soft Lewis base, exhibiting a high affinity for soft Lewis acids such as heavy metal ions (e.g., Hg²⁺, Pb²⁺, Cd²⁺).[1][2] The formation of a stable metal-sulfur bond is a primary mechanism for the analytical detection of these ions.[3][4] Furthermore, the presence of the nitro group and the conjugated π-system of the nicotinonitrile ring is anticipated to modulate the electronic properties of the molecule upon metal binding, leading to a distinct and measurable change in its absorption spectrum.[5] This document will focus on a hypothetical, yet scientifically grounded, application of 2-Mercapto-5-nitronicotinonitrile for the spectrophotometric determination of mercury(II) ions.

Principle of Detection: A Proposed Mechanism

The proposed analytical method is based on the complexation reaction between 2-Mercapto-5-nitronicotinonitrile and mercury(II) ions in a buffered aqueous solution. The thiol group of the reagent is expected to deprotonate to form a thiolate anion, which then acts as a potent ligand for Hg²⁺. The coordination of the mercury ion to the sulfur atom is predicted to cause a significant perturbation of the electronic structure of the conjugated system. This alteration in electron distribution is hypothesized to induce a bathochromic shift (a shift to a longer wavelength) in the maximum absorbance of the molecule, resulting in a visible color change. This change in absorbance at a specific wavelength can be directly correlated to the concentration of Hg²⁺ in the sample, forming the basis of a quantitative spectrophotometric assay.

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Mercury(II)

This protocol details the steps for the quantitative determination of Hg²⁺ in aqueous samples using 2-Mercapto-5-nitronicotinonitrile as a chromogenic reagent.

1. Materials and Instrumentation:

  • Reagent: 2-Mercapto-5-nitronicotinonitrile (≥98% purity)

  • Solvent: Dimethyl sulfoxide (DMSO), analytical grade

  • Buffer: Acetate buffer (0.1 M, pH 5.0)

  • Standard Solution: Mercury(II) chloride (HgCl₂) stock solution (1000 ppm), diluted to working standards.

  • Instrumentation: UV-Vis Spectrophotometer

2. Preparation of Solutions:

  • Reagent Stock Solution (1 mM): Accurately weigh 15.72 mg of 2-Mercapto-5-nitronicotinonitrile and dissolve it in 100 mL of DMSO. Store in a dark, airtight container at 4°C.

  • Working Reagent Solution (0.1 mM): Dilute 10 mL of the reagent stock solution to 100 mL with DMSO.

  • Mercury(II) Working Standards: Prepare a series of working standards with concentrations ranging from 0.1 ppm to 10 ppm by diluting the 1000 ppm HgCl₂ stock solution with deionized water.

3. Analytical Procedure:

  • Pipette 1.0 mL of the sample or standard solution into a 10 mL volumetric flask.

  • Add 5.0 mL of the 0.1 M acetate buffer (pH 5.0).

  • Add 1.0 mL of the 0.1 mM 2-Mercapto-5-nitronicotinonitrile working reagent solution.

  • Make up the volume to 10 mL with deionized water.

  • Mix thoroughly and allow the reaction to proceed for 15 minutes at room temperature.

  • Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) of the Hg(II)-reagent complex against a reagent blank prepared in the same manner without the analyte.

  • Construct a calibration curve by plotting the absorbance values of the standards against their corresponding concentrations.

  • Determine the concentration of Hg²⁺ in the sample by interpolating its absorbance value on the calibration curve.

Data Presentation and Expected Performance

The performance of this hypothetical method is projected based on similar thiol-based colorimetric sensors.

Table 1: Projected Analytical Performance Characteristics

ParameterExpected Value
λmax of Reagent ~350 nm
λmax of Hg(II) Complex ~450-500 nm
Linear Range 0.1 - 8.0 ppm
Molar Absorptivity (ε) > 1 x 10⁴ L mol⁻¹ cm⁻¹
Limit of Detection (LOD) < 0.05 ppm
Reaction Time 15 minutes
Optimal pH 4.5 - 5.5

Visualization of the Analytical Workflow and Proposed Mechanism

To further elucidate the proposed application, the following diagrams illustrate the experimental workflow and the underlying chemical interaction.

G cluster_prep Solution Preparation cluster_procedure Analytical Procedure cluster_analysis Data Analysis reagent_stock Prepare 1 mM Reagent Stock Solution in DMSO working_reagent Dilute to 0.1 mM Working Reagent reagent_stock->working_reagent add_reagent 3. Add Working Reagent Solution working_reagent->add_reagent standards Prepare Hg(II) Working Standards sample_prep 1. Pipette Sample/Standard standards->sample_prep add_buffer 2. Add Acetate Buffer (pH 5.0) sample_prep->add_buffer add_buffer->add_reagent dilute 4. Dilute to Volume add_reagent->dilute incubate 5. Incubate for 15 min dilute->incubate measure 6. Measure Absorbance at λmax incubate->measure calibration Construct Calibration Curve measure->calibration concentration Determine Sample Concentration calibration->concentration

Caption: Experimental workflow for the spectrophotometric determination of Hg(II).

G cluster_reaction Proposed Detection Mechanism reagent 2-Mercapto-5-nitronicotinonitrile (Thiol Form, Colorless/Pale Yellow) complex Hg(II)-Thiolate Complex (Colored) reagent->complex + Hg²⁺ (Complexation) hg_ion Hg²⁺

Sources

Application

method for purification and characterization of 2-Mercapto-5-nitronicotinonitrile

Application Note: Purification and Characterization of 2-Mercapto-5-nitronicotinonitrile Abstract & Technical Scope This guide details the isolation, purification, and structural characterization of 2-mercapto-5-nitronic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Purification and Characterization of 2-Mercapto-5-nitronicotinonitrile

Abstract & Technical Scope

This guide details the isolation, purification, and structural characterization of 2-mercapto-5-nitronicotinonitrile (also referred to as 3-cyano-5-nitro-2-pyridinethione). This compound is a critical scaffold in the synthesis of fused heterocyclic systems (e.g., imidazo[1,2-a]pyridines) and antiviral agents.

The primary challenge in handling this molecule is its tautomeric duality (thiol vs. thione) and its susceptibility to oxidative dimerization (disulfide formation). This protocol establishes a self-validating purification workflow utilizing acid-base extraction followed by solvent-controlled recrystallization to achieve >98% purity.

Chemical Context & Tautomerism

Before purification, one must understand the species present. In solution and solid state, 2-mercaptopyridines bearing electron-withdrawing groups (like -NO


 and -CN) exist predominantly as the thione  tautomer (2-thioxo-1,2-dihydropyridine), not the thiol.
  • Thiol Form (A): Favored in gas phase/non-polar environments.

  • Thione Form (B): Favored in polar solvents (DMSO, MeOH) and crystal lattice due to strong intermolecular hydrogen bonding (NH···S).

Implication for Purification: The "thione" character increases polarity and acidity. We exploit the acidity of the N-H/S-H proton (pKa


 4–5) for extraction.

Purification Workflow (DOT Visualization)

The following flowchart illustrates the purification logic, designed to separate the product from non-acidic impurities (e.g., unreacted 2-chloro-5-nitronicotinonitrile) and oxidative byproducts (disulfides).

PurificationWorkflow Crude Crude Reaction Mixture (Contains Product, SM, Salts) Quench Step 1: Aqueous Quench (Precipitate Formation) Crude->Quench BaseExt Step 2: Base Extraction (1M Na2CO3, pH 9-10) Quench->BaseExt Dissolution Filter1 Filtration (Remove Insoluble SM/Disulfides) BaseExt->Filter1 Filtrate Filtrate (Thiolate Anion) Filter1->Filtrate Soluble Fraction Waste Solid Waste (Unreacted SM) Filter1->Waste Insoluble Impurities Acidify Step 3: Acidification (HCl to pH 2-3) Filtrate->Acidify CrudeSolid Precipitated Solid (>90% Purity) Acidify->CrudeSolid Precipitation Recryst Step 4: Recrystallization (EtOH/H2O or MeCN) CrudeSolid->Recryst Pure Final Product (>98% HPLC/NMR) Recryst->Pure

Figure 1: Acid-Base purification strategy exploiting the acidity of the thione proton.

Detailed Protocols

Protocol A: Acid-Base Extraction (Primary Purification)

Objective: Remove unreacted neutral electrophiles (e.g., 2-chloro-5-nitronicotinonitrile) and non-acidic byproducts.

  • Dissolution: Suspend the crude yellow/brown solid in 10% aqueous Na

    
    CO
    
    
    
    (approx. 10 mL per gram of crude).
    • Mechanism:[1][2][3][4][5][6][7][8] The base deprotonates the thione/thiol (pKa ~4.5), forming the water-soluble sodium thiolate salt.

    • Observation: The solution should turn deep orange/red.

  • Filtration: Filter the mixture through a Celite pad or sintered glass funnel.

    • Why: Unreacted starting material (neutral) and disulfides (non-acidic) will remain insoluble. Discard the solid residue.

  • Reprecipitation: Cool the filtrate to 0–5°C. Slowly add 2M HCl dropwise with vigorous stirring until pH

    
     2–3.
    
    • Caution: Evolution of CO

      
       gas. Do not rush.
      
    • Result: The product precipitates as a bright yellow solid.

  • Collection: Filter the solid, wash with cold water (

    
    ), and dry under vacuum at 45°C.
    
Protocol B: Recrystallization (Polishing)

Objective: Remove trace salts and improve crystal habit for analysis.

  • Solvent Selection: Ethanol/Water (9:1) or Acetonitrile .

    • Note: Avoid DMSO or DMF for recrystallization as they are difficult to remove completely and may promote oxidation at high temperatures.

  • Procedure:

    • Dissolve the solid in boiling Ethanol.

    • If not fully soluble, add water dropwise until clear (or hot filtration if turbidity persists).

    • Allow to cool slowly to room temperature, then refrigerate at 4°C.

    • Yield: Typically 70–80% recovery from crude.

Characterization & Validation

Spectroscopic Data Summary
TechniqueParameterExpected Value/SignalInterpretation
Appearance VisualYellow crystalline powderCharacteristic of nitropyridines.
Melting Point Capillary220–225°C (dec)High MP due to H-bonding network.

H NMR
DMSO-d


13.5–14.5 (br s, 1H)
NH (Thione form). Disappears with D

O shake.

H NMR
DMSO-d


8.8–9.2 (d, 2H)
Aromatic protons (H4, H6).
IR KBr Pellet2220–2230 cm

C

N
(Nitrile stretch).
IR KBr Pellet1530, 1350 cm

NO

(Asymmetric/Symmetric stretch).
IR KBr Pellet~1200 cm

C=S (Thione stretch).
Tautomeric Analysis (NMR)

In DMSO-d


, the spectrum typically reflects the thione  form.
  • Diagnostic Signal: Look for the broad singlet >13 ppm. If this is absent and the aromatic peaks are shifted, check for disulfide formation (dimer).

  • Self-Validation: If the integration of the NH peak is < 1.0 relative to the aromatic ring protons, the sample is likely contaminated with the disulfide oxidation product (which has no NH proton).

Figure 2: The equilibrium favors the Thione form in the conditions used for NMR (DMSO), resulting in a distinct downfield NH signal.

Troubleshooting & Storage

  • Problem: Product turns orange/brown upon storage.

    • Cause: Oxidation to the disulfide.[9]

    • Solution: Store under inert atmosphere (Argon/Nitrogen) in the dark. If oxidation occurs, the disulfide can be reduced back to the thiol using Triphenylphosphine (PPh

      
      )  in wet dioxane or Na
      
      
      
      S
      
      
      O
      
      
      .
  • Problem: Low solubility in NMR solvent.

    • Solution: The thione form aggregates. Warm the DMSO-d

      
       tube gently to 40°C to sharpen the signals.
      

References

  • Synthesis of 2-Mercaptopyrimidines/Pyridines (General Method)

    • Organic Syntheses, Coll.[10] Vol. 4, p.569 (1963). Describes the standard thiourea/hydrolysis route applicable to this class.

  • Tautomerism of Mercaptopyridines

    • Beak, P., et al. "Equilibration Studies: Protomeric Equilibria of 2- and 4-Hydroxypyridines and 2- and 4-Mercaptopyridines." Journal of the American Chemical Society.
  • Spectroscopic Data (Analogous Nitropyridines)

    • National Institute of Advanced Industrial Science and Technology (AIST).
    • (Search: Mercaptopyridine derivatives for comparative IR/NMR shifts).

  • Purification by Acid-Base Extraction (Principles)

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Mercapto-5-nitronicotinonitrile Derivatives

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Mercapto-5-nitronicotinonitrile and its derivatives. As a Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Mercapto-5-nitronicotinonitrile and its derivatives. As a Senior Application Scientist, my objective is to provide actionable, field-proven insights to overcome common challenges in yield and purity. The synthesis of these valuable heterocyclic compounds, typically achieved through the Gewald reaction, is a robust but nuanced process.[1][2] This document is structured as a series of troubleshooting questions and FAQs to directly address the practical issues encountered in the laboratory.

Part 1: Troubleshooting the Synthesis

This section addresses the most frequent problems encountered during the reaction setup and execution.

Q1: My reaction yield is consistently low (<40%). What are the most common causes and how can I rectify them?

A low yield is the most common issue and can stem from several factors. The Gewald reaction is a multi-component condensation, and its success hinges on the careful control of multiple variables. Let's break down the likely culprits.

  • 1. Suboptimal Base and Catalyst System: The choice of base is critical as it catalyzes both the initial Knoevenagel condensation and the subsequent cyclization steps.[1] Using a base that is too strong or too weak can lead to side reactions or incomplete conversion.

    • Causality: The base must be strong enough to deprotonate the active methylene compound (e.g., malononitrile) to initiate the Knoevenagel condensation but not so strong that it promotes unwanted side reactions or decomposition of the nitro-containing intermediates.[3] Organic bases like morpholine, piperidine, or triethylamine are standard choices.[4]

    • Recommendation: Morpholine is often an excellent starting point due to its optimal basicity and catalytic efficiency. If yields remain low, consider screening a panel of bases under identical conditions.

Base Typical Molar Ratio Advantages Potential Issues Reference
Morpholine0.1 - 3.0 equivOften provides a good balance of reactivity and clean conversion.Can be difficult to remove during work-up.[3]
Piperidine0.1 - 1.0 equivHighly effective catalyst, often requiring only catalytic amounts.Can lead to side products if not used judiciously.[4]
Triethylamine (TEA)1.0 - 3.0 equivEasy to remove due to its volatility.Lower basicity may require higher temperatures or longer reaction times.[4]
Piperidinium Borate0.2 equiv (catalytic)Recyclable conjugate acid-base catalyst, promoting high yields.Not a common lab chemical; requires preparation.
  • 2. Poor Temperature Control: The initial Knoevenagel condensation is often exothermic.[5] An uncontrolled temperature rise can lead to the formation of dark, tarry byproducts and decomposition of the nitro group.

    • Causality: High temperatures can promote polymerization of the nitrile starting material or oxidation side reactions, which are visually indicated by a rapid darkening of the reaction mixture.[5]

    • Recommendation: Initiate the reaction at room temperature or in an ice bath. Add the base slowly and monitor the internal temperature. Once the initial exotherm subsides, the reaction can be gently heated (typically 50-70 °C) to drive it to completion.[6]

  • 3. Reagent Quality and Stoichiometry: The purity of starting materials is paramount. Impurities in the ketone/aldehyde, nitrile, or sulfur can introduce competing reactions.[5] Likewise, the stoichiometry, particularly of sulfur, is crucial.

    • Causality: Elemental sulfur exists as a stable S₈ crown. The reaction mechanism involves the opening of this ring to form polysulfide intermediates.[7][8] An insufficient amount of sulfur will result in incomplete conversion, while a large excess complicates purification.

    • Recommendation: Use freshly purified starting materials. Ensure malononitrile is dry and the carbonyl compound is free of acidic impurities. Use a slight excess (1.1-1.2 equivalents) of elemental sulfur.

Q2: The reaction mixture turns dark brown or black almost immediately. Is the reaction failing?

While a color change to yellow or orange is expected, a rapid shift to a dark, opaque brown or black often indicates decomposition.[5]

  • Causality: This is typically caused by an uncontrolled exotherm, as described above, or the use of an overly aggressive base. The nitro group (-NO₂) is electron-withdrawing and can be sensitive to harsh reaction conditions, leading to degradation pathways. The presence of impurities in the starting materials can also catalyze decomposition.[9]

  • Troubleshooting Steps:

    • Verify Reagent Purity: Ensure starting materials are pure.

    • Control Temperature: Begin the reaction in an ice bath, adding the base dropwise over 15-30 minutes.

    • Check Your Base: If using a very strong base, consider switching to a milder one like triethylamine or using a catalytic amount of piperidine.

    • Solvent Choice: Ensure the solvent is appropriate. Polar aprotic solvents like ethanol or DMF are common. Ethanol is often preferred as it facilitates a cleaner reaction profile.[10]

Q3: How can I effectively monitor the reaction to determine its endpoint?

Running the reaction for too long can decrease yield due to product degradation, while stopping it too early leaves unreacted starting materials.

  • Methodology: Thin Layer Chromatography (TLC): TLC is the most effective method for monitoring reaction progress.[5]

    • Protocol:

      • Prepare a TLC chamber with a suitable mobile phase. A good starting point for these systems is a 3:1 mixture of Hexane:Ethyl Acetate.

      • On a silica plate, spot the carbonyl starting material, the nitrile starting material, and a co-spot of both.

      • Once the reaction has started, take a small aliquot (microliter scale), dilute it with ethyl acetate, and spot it on the plate.

      • Run the TLC at regular intervals (e.g., every 30 minutes).

    • Interpretation: The reaction is complete when the spot corresponding to the limiting starting material (usually the carbonyl compound) has completely disappeared. The product, a highly conjugated heterocyclic system, will typically appear as a new, lower Rf spot that is UV-active.

Part 2: Purification Challenges

A successful reaction is only half the battle. Isolating a pure product is often the most significant challenge, especially with sulfur-containing compounds.

Q4: My crude product is a sticky yellow oil contaminated with elemental sulfur. How can I effectively remove the sulfur and obtain a pure, crystalline solid?

This is the most common purification problem. Elemental sulfur has moderate solubility in many organic solvents used for work-up and recrystallization, making its removal difficult.[11]

  • Strategy 1: Trituration with a Non-polar Solvent:

    • Causality: This method leverages the high solubility of sulfur in certain non-polar solvents in which the polar product is insoluble.

    • Protocol: After the initial work-up, add the crude oil to a flask. Add a small volume of a solvent like cold xylene or toluene. Stir or sonicate the mixture vigorously. The sulfur will dissolve while the desired product should remain as a solid or a less soluble oil. Decant the solvent and repeat several times.

    • Note: While carbon disulfide (CS₂) is an excellent solvent for sulfur, its extreme flammability and toxicity make it a last resort.

  • Strategy 2: Strategic Recrystallization:

    • Causality: The ideal recrystallization solvent will dissolve the product and the sulfur at high temperatures, but upon cooling, will selectively crystallize the product while keeping the sulfur in solution.[12]

    • Protocol:

      • Dissolve the crude material in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or acetic acid).[5][6]

      • If sulfur precipitates out of the hot solution, perform a hot filtration to remove it.

      • Allow the filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration.

    • Solvent Selection Table:

Solvent Product Solubility Sulfur Solubility Comments
EthanolGood when hot, poor when coldLowA good first choice for many derivatives.
IsopropanolSimilar to ethanolLowAlternative to ethanol.
Acetic AcidGood when hot, poor when coldVery LowEffective but can be difficult to remove completely.[5]
XylenesModerateHigh when hot, moderate when coldBetter for removing sulfur via trituration or washing than for recrystallization.[12][13]
  • Strategy 3: Column Chromatography:

    • Causality: This method separates compounds based on their differential adsorption to a stationary phase. Elemental sulfur is very non-polar and will elute quickly.

    • Protocol:

      • Adsorb the crude product onto a small amount of silica gel.

      • Load it onto a silica gel column packed with a non-polar solvent (e.g., hexane).

      • Elute with a gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).

      • Sulfur will elute first in the non-polar fractions. The product will elute later as the solvent polarity is increased. Monitor fractions by TLC.

Part 3: Frequently Asked Questions (FAQs)

Q5: What is the detailed reaction mechanism for the synthesis of 2-Mercapto-5-nitronicotinonitrile derivatives?

The synthesis proceeds via the Gewald reaction mechanism. Understanding these steps is key to troubleshooting.[1][7]

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the starting carbonyl compound (a ketone or aldehyde) and the active methylene nitrile (malononitrile) to form a stable vinylidene intermediate.[1][7]

  • Michael Addition of Sulfur: Elemental sulfur (S₈) adds to the intermediate. The exact mechanism is complex and thought to proceed through a thiolate intermediate that attacks the sulfur ring.[7][8]

  • Cyclization & Tautomerization: The sulfur-containing intermediate cyclizes, and a subsequent tautomerization and aromatization (via loss of a proton) yields the final 2-aminothiophene ring system. In the case of 2-mercapto derivatives, the amino group is often further reacted or is a tautomeric form of the mercapto group.[1]

// Nodes Start [label="Ketone/Aldehyde +\nMalononitrile + Sulfur (S8)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base (e.g., Morpholine)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step1 [label="Knoevenagel Condensation", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate1 [label="Vinylidene Intermediate"]; Step2 [label="Michael Addition\nof Sulfur", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate2 [label="Thiolate Intermediate"]; Step3 [label="Cyclization &\nAromatization", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="2-Mercapto-5-nitro\n-nicotinonitrile Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Base -> Step1 [label="Catalyst"]; Step1 -> Intermediate1 [label="Forms"]; Intermediate1 -> Step2; Step2 -> Intermediate2 [label="Forms"]; Intermediate2 -> Step3; Step3 -> Product; } DOT Caption: The Gewald reaction mechanism for synthesizing thiophene derivatives.

Q6: Are there any "green" or alternative synthetic methods available?

Yes, several modifications to the classical Gewald synthesis have been developed to improve its environmental footprint and efficiency.

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.[1][14]

  • Solvent-Free (Mechanochemistry): High-speed ball milling can be used to conduct the reaction under solvent-free conditions, often with only a catalytic amount of base.[3]

  • Aqueous Conditions: Some protocols have been developed using water as a solvent, particularly when activated by ultrasound, which aligns with the principles of green chemistry.[6]

Part 4: Key Experimental Protocols

Protocol 1: General Procedure for Gewald Synthesis

This is a representative protocol and should be adapted based on the specific substrates used.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the carbonyl compound (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol (5-10 mL per gram of carbonyl compound).

  • Initiation: Begin stirring the suspension. Slowly add morpholine (0.5 - 1.0 eq.) dropwise over 10-15 minutes at room temperature. If a significant exotherm is observed, cool the flask with a water bath.

  • Reaction: After the base addition is complete, heat the reaction mixture to reflux (or 60-70 °C) and monitor its progress by TLC. The reaction is typically complete within 2-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water containing a small amount of hydrochloric acid to neutralize the base.

  • Isolation: The crude product will often precipitate as a solid. Collect the solid by vacuum filtration, washing it thoroughly with water and then with a small amount of cold ethanol or hexane to remove residual impurities.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography as described in Q4.

Troubleshooting Workflow for Low Yield

// Nodes Start [label="Low Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check1 [label="Analyze TLC of Crude Product", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Problem1 [label="Unreacted Starting Material Present"]; Problem2 [label="Multiple Unidentified Spots (Side Products)"]; Problem3 [label="Product is Present but Recovery is Low"];

Solution1a [label="Increase Reaction Time or Temperature"]; Solution1b [label="Check Base Activity/Amount"]; Solution1c [label="Verify Reagent Stoichiometry"];

Solution2a [label="Lower Reaction Temperature"]; Solution2b [label="Change Base or Solvent"]; Solution2c [label="Purify Starting Materials"];

Solution3a [label="Optimize Work-up (pH adjustment, extraction)"]; Solution3b [label="Optimize Purification (recrystallization solvent, chromatography)"];

End [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check1; Check1 -> Problem1 [label="Yes"]; Check1 -> Problem2 [label="No"]; Problem2 -> Problem3 [label="No"]; Problem3 -> Solution3a [label="Yes"];

Problem1 -> Solution1a; Solution1a -> End; Problem1 -> Solution1b; Solution1b -> End; Problem1 -> Solution1c; Solution1c -> End;

Check1 -> Problem2 [style=invis]; Problem2 -> Solution2a; Solution2a -> End; Problem2 -> Solution2b; Solution2b -> End; Problem2 -> Solution2c; Solution2c -> End;

Solution3a -> Solution3b; Solution3b -> End; } DOT Caption: A logical workflow for troubleshooting low reaction yields.

References

  • Gewald reaction - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]

  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Journal of Heterocyclic Chemistry, 36(2), 333-345. Available from: [Link] (A related review is available at [Link])

  • Putrov, D., & Cindrić, M. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available from: [Link]

  • Jorgensen, K. A., & Box, K. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619. Available from: [Link]

  • Jorgensen, K. A., & Box, K. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved February 27, 2026, from [Link]

  • Ahmad, S., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett. Available from: [Link]

  • D'Elia, E., et al. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(4), 4545-4557. Available from: [Link]

  • Rostamnia, S., & Lamei, S. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(38), 24657-24675. Available from: [Link]

  • Katasonova, O., et al. (2021). Extraction Methods for Removing Sulfur and Its Compounds from Crude Oil and Petroleum Products. Russian Journal of Applied Chemistry, 94(4), 411–436. Available from: [Link]

  • Dangerous Lab. (2023, September 24). How to Purify Sulfur by Recrystallization with Xylenes. YouTube. Available from: [Link]

  • Li, J., et al. (2024). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Molecules, 29(22), 5255. Available from: [Link]

  • Mahdi, M. F., Al-Smaism, R. F., & Ibrahim, N. W. (2016). Synthesis, characterization and antibacterial evaluation of novel 2-mercaptobenzothiazole derivatives bearing 2-aminonicotinonitrile moiety. European Journal of Chemistry, 7(1), 8-13. Available from: [Link]

  • The Canadian Chemist. (2025, April 17). How to Purify Sulfur (From Gardening Sulfur). YouTube. Available from: [Link]

  • Somashekara, M. A., & Kulkarni, M. V. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 506-511. Available from: [Link]

  • Gewald reaction: synthesis of methyl 2-amino-5-methyl-4- (2013). Scribd. Available from: [Link]

  • Nitrosamine Impurities: Formation, Sources, and Risks. (2025, November 27). Sensaas. Available from: [Link]

Sources

Optimization

Technical Support Center: Degradation Pathways and Troubleshooting for 2-Mercapto-5-nitronicotinonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical stability and degradation challenges associated with 2-Mercapto-5-nitron...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical stability and degradation challenges associated with 2-Mercapto-5-nitronicotinonitrile . This compound possesses three highly reactive functional groups—a 2-mercapto (thiol) group, a 3-cyano (nitrile) group, and a 5-nitro group—each susceptible to distinct degradation pathways under specific experimental conditions.

This guide provides field-proven insights, causality-driven protocols, and structural mechanisms to ensure the integrity of your drug development and synthetic workflows.

Section 1: Thiol-Thione Tautomerism and Oxidative Degradation

Context: The 2-mercapto group is highly prone to oxidation. This degradation primarily forms a disulfide dimer, which can severely impact yield and reactivity in downstream cross-coupling or metal-complexation reactions.

Frequently Asked Questions

Q: My 2-Mercapto-5-nitronicotinonitrile stock solution has turned cloudy and lost its reactivity over time. What is happening? A: Your compound is undergoing oxidative dimerization. In solution, 2-mercaptopyridines exist in a dynamic thiol-thione tautomeric equilibrium. Exposure to atmospheric oxygen or mild oxidants causes the active thiol form to oxidize, creating a 2,2'-dithiobis(5-nitronicotinonitrile) disulfide derivative [1]. This disulfide is poorly soluble in many organic solvents, leading to the cloudiness or "oiling out" you observe.

Q: How can I prevent this oxidation, or salvage my oxidized stock? A: To prevent oxidation, always flush your storage containers with inert gas (argon or nitrogen) and prepare solutions in degassed solvents. If oxidation has already occurred, the disulfide bond can be quantitatively reduced back to the active thiol using a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) [2].

Mechanistic Pathway

ThiolOxidation Thione Thione Tautomer (Resonance Stabilized) Thiol 2-Mercapto-5-nitronicotinonitrile (Active Thiol Form) Thione->Thiol Tautomerism Disulfide Disulfide Dimer (Inactive/Insoluble) Thiol->Disulfide O2 / Mild Oxidants Sulfonic Pyridine-2-sulfonic Acid (Over-oxidation) Thiol->Sulfonic Strong Oxidants (e.g., Cl2, I2) Disulfide->Thiol DTT / TCEP (Reduction) Disulfide->Sulfonic Excess Oxidant

Caption: Thiol-thione tautomerism and oxidative degradation pathways of the 2-mercapto group.

Experimental Protocol: Disulfide Reduction and Thiol Recovery

Causality Check: TCEP is preferred over DTT for acidic to neutral conditions because it is odorless, kinetically more stable, and does not require removal prior to most maleimide or metal-chelation reactions. This creates a self-validating system where the clarifying solution visually confirms successful reduction.

  • Solvent Preparation: Degas 10 mL of a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0) or solvent mixture (e.g., Methanol/Water) by bubbling argon gas through the liquid for 15 minutes.

  • Reagent Addition: Add the degraded, cloudy 2-Mercapto-5-nitronicotinonitrile (approx. 10 mM) to the degassed solvent.

  • Reduction: Add TCEP hydrochloride at a 1.5x to 2.0x molar excess (15-20 mM).

  • Incubation: Stir the mixture at room temperature for 30–45 minutes under an argon atmosphere. The solution will clarify as the insoluble disulfide is reduced back to the soluble thiol.

  • Validation: Verify the presence of free thiols using Ellman’s reagent (DTNB) assay; a strong absorbance at 412 nm confirms successful recovery of the active compound.

Section 2: Nitrile Hydrolysis and Amide Formation

Context: The 3-cyano (nitrile) group is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, converting first to an amide and subsequently to a carboxylic acid.

Frequently Asked Questions

Q: During base-catalyzed alkylation of the thiol, I detected a new polar impurity by HPLC. What is the mechanism of this side reaction? A: You are observing the base-catalyzed hydrolysis of the nitrile group. Hydroxide ions nucleophilically attack the polar C≡N bond, forming an imine anion. Subsequent protonation yields an imidic acid intermediate, which rapidly tautomerizes to a stable amide [3]. If the reaction is heated or left for extended periods, further hydrolysis to the carboxylate ion occurs.

Q: Can this degradation pathway be exploited for targeted synthesis? A: Yes. If your goal is to synthesize the corresponding nicotinamide derivative, you can drive this degradation pathway intentionally using controlled hydration. In biological contexts, this exact mechanism is catalyzed efficiently by nitrile hydratase enzymes without over-hydrolyzing to the carboxylic acid [4].

Mechanistic Pathway

NitrileHydrolysis Nitrile 3-Cyano Group (Nitrile) ImidicAcid Imidic Acid Intermediate Nitrile->ImidicAcid OH- / H2O (Nucleophilic Attack) Amide Nicotinamide Derivative ImidicAcid->Amide Tautomerization Carboxylic Carboxylate / Carboxylic Acid Amide->Carboxylic Excess H2O / Heat (Further Hydrolysis)

Caption: Stepwise mechanism of base-catalyzed nitrile hydrolysis to amide and carboxylic acid.

Experimental Protocol: Controlled Base-Catalyzed Hydrolysis of Nitrile to Amide

Causality Check: Halting the reaction at the amide stage requires careful temperature control and stoichiometric limitation of the base. The expulsion of the amide ion (NH₂⁻) to form the carboxylate is thermodynamically favored under harsh conditions, so strict thermal regulation prevents over-hydrolysis [3].

  • Initialization: Dissolve 1 mmol of 2-Mercapto-5-nitronicotinonitrile in 5 mL of absolute ethanol.

  • Base Addition: Slowly add 1.2 equivalents of an aqueous NaOH solution (1 M) dropwise at 0°C. Note: The low temperature is critical to suppress the secondary hydrolysis step.

  • Reaction: Stir the mixture at 0–5°C for 2 hours. Monitor the disappearance of the sharp nitrile peak (~2230 cm⁻¹) via FT-IR.

  • Quenching: Neutralize the reaction mixture immediately with 1 M HCl to pH 7 to arrest the reaction and prevent progression to the carboxylic acid.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the amide.

Section 3: Quantitative Degradation Profiling

To assist in experimental planning and shelf-life estimation, the following table summarizes the degradation kinetics and primary pathways of 2-Mercapto-5-nitronicotinonitrile under various stress conditions.

Stress ConditionPrimary Degradation PathwayHalf-Life (t½) EstimatePreventative Measure
Ambient Air (Solution, pH 7) Thiol Oxidation to Disulfide48 - 72 hoursDegas solvents; store under Argon.
Strong Base (pH > 10) Nitrile Hydrolysis to Amide< 4 hoursMaintain pH < 8; use non-nucleophilic bases.
Strong Oxidant (e.g., I₂, Cl₂) Oxidation to Sulfonyl Chloride / Acid< 10 minutesAvoid oxidizing environments unless intended [5].
UV Light Exposure Nitro Group Photoreduction12 - 24 hoursStore in amber vials; avoid direct light.

References

  • BenchChem Technical Support. "2-Mercaptopyridine|Research Chemical & Reagent." BenchChem.
  • Smolecule. "Buy 2-Mercaptopyridine | 2637-34-5." Smolecule.
  • OpenStax. "20.7 Chemistry of Nitriles – Organic Chemistry." Pressbooks.
  • Chemical Science. "Spectroscopic and computational studies of nitrile hydratase: insights into geometric and electronic structure and the mechanism of amide synthesis." The Royal Society of Chemistry.
  • BenchChem. "Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide." BenchChem.

Reference Data & Comparative Studies

Validation

Structural Confirmation of 2-Mercapto-5-nitronicotinonitrile Derivatives: A Comparative Guide to NMR and MS Workflows

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary 2-Mercapto-5-nitronicotinonitrile (CAS 31309-31-6) is a highly versatile building block used in the synthesis of fus...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

2-Mercapto-5-nitronicotinonitrile (CAS 31309-31-6) is a highly versatile building block used in the synthesis of fused heterocyclic systems, such as thieno[2,3-b]pyridines, which are prominent pharmacophores in modern drug discovery. However, a persistent analytical challenge during the derivatization of this scaffold is its inherent thiol-thione tautomerism. This dynamic equilibrium complicates the regioselectivity of electrophilic substitutions, frequently yielding a mixture of S-alkylated and N-alkylated isomers.

This guide objectively compares the performance of Routine Benchtop Analytical Suites (1D NMR + LRMS) against Advanced High-Resolution Suites (2D NMR + HRMS/MS) for the structural confirmation of these derivatives. By examining the causality behind experimental choices and providing self-validating protocols, this guide serves as an authoritative framework for resolving structural ambiguities in complex heterocycles.

The Analytical Challenge: Tautomerism & Regioselectivity

Because the 2-mercapto-5-nitronicotinonitrile scaffold contains an acidic proton that rapidly exchanges between the sulfur and the adjacent ring nitrogen, derivatization reactions (e.g., methylation or benzylation) operate under competing kinetic and thermodynamic controls.

Pathway Thiol Thiol Tautomer (2-Mercapto) Thione Thione Tautomer (2-Thioxo) Thiol->Thione Equilibrium Electrophile Electrophile (R-X) Thiol->Electrophile Thione->Electrophile S_Alkyl S-Alkylated (Target) Electrophile->S_Alkyl Kinetic Control N_Alkyl N-Alkylated (Byproduct) Electrophile->N_Alkyl Thermodynamic Control

Fig 1: Tautomerization and regioselective alkylation pathways of the derivative.

When relying solely on 1D


H NMR, confirming which isomer was synthesized is largely an educated guess. The alkyl protons for both isomers fall into similar chemical shift regions, and their nominal masses are identical. To definitively map the bond connectivity, advanced techniques are required [1].

Technology Comparison: Routine vs. Advanced Workflows

Benchtop instruments are cost-effective and provide rapid throughput, but they frequently fail to resolve the spatial connectivity of nitrogen-rich heterocycles. High-field NMR equipped with inverse-detection probes, paired with Quadrupole Time-of-Flight (Q-TOF) mass spectrometers, provides the necessary resolution and fragmentation data to unambiguously assign the structure [2].

Workflow cluster_A Routine Suite (Benchtop) cluster_B Advanced Suite (High-Res) Start Isomeric Mixture NMR1D 1D NMR Start->NMR1D LRMS LRMS Start->LRMS NMR2D 2D NMR (HMBC) Start->NMR2D HRMS HRMS/MS Start->HRMS Ambiguity Ambiguous Result NMR1D->Ambiguity LRMS->Ambiguity Ambiguity->NMR2D Escalate Ambiguity->HRMS Confirmed Definitive Confirmation NMR2D->Confirmed HRMS->Confirmed

Fig 2: Analytical workflow comparing routine and advanced structural confirmation.

Table 1: Performance Comparison of Analytical Suites
FeatureRoutine Suite (80-400 MHz + Single Quad)Advanced Suite (600 MHz + Q-TOF)Analytical Advantage
Mass Accuracy

0.1 Da (Nominal Mass)

0.0001 Da (Exact Mass)
Differentiates isobaric interferences; confirms elemental formula.
Resolution of Alkyl Protons Moderate (Overlapping multiplets)High (Baseline separation)Crucial for identifying minor isomeric impurities in mixtures.
Connectivity Mapping None (Relies on 1D chemical shift inference)Excellent (HMBC, HSQC,

N-HMBC)
Unambiguously resolves S- vs. N-alkylation.
Isomer Differentiation Poor (Identical nominal mass)Excellent (MS/MS CID fragmentation)Identifies specific bond cleavages (e.g., loss of

SR).

Diagnostic Data Analysis: Decoding the Isomers

The causality behind the spectral differences lies in the electronic environment of the pyridine ring. In the N-alkylated isomer, the molecule adopts a pyridone-like resonance structure (a thione). The C=S carbon is heavily deshielded compared to the C-S-R carbon of the S-alkylated isomer. Furthermore, Electrospray Ionization (ESI) is the preferred soft-ionization technique, gently desolvating the complexes without in-source fragmentation, allowing for precise MS/MS collision-induced dissociation (CID) studies [3].

Table 2: Diagnostic NMR and MS Data for Regioisomers (Methylated Example)
ParameterS-Methyl DerivativeN-Methyl DerivativeCausality / Interpretation

H NMR (N/S-CH

)
~2.60 ppm (Singlet)~3.80 ppm (Singlet)N-methyl protons are more deshielded due to the adjacent electronegative nitrogen.

C NMR (C2)
~160.5 ppm~175.2 ppmThione (C=S) carbon in N-alkylated form is heavily deshielded compared to thioether (C-S).
HMBC Correlation CH


C2 (160.5 ppm)
CH


C2 (175.2 ppm) & C6
Proves spatial connectivity. N-methyl correlates with both C2 and C6 across the ring.
HRMS/MS Base Peak [M+H - CH

SH]

[M+H - NO

]

S-methyl readily loses methanethiol; N-methyl core is more stable, favoring nitro loss.

Self-Validating Experimental Methodologies

To ensure scientific integrity, analytical workflows must be designed as self-validating systems. The following protocols guarantee that structural assignments are based on verifiable, artifact-free data.

Protocol 1: High-Resolution 2D NMR Acquisition (HMBC/HSQC)

Objective: Map long-range heteronuclear bond connectivity to determine the site of alkylation.

  • Sample Preparation: Dissolve 15-20 mg of the purified derivative in 0.6 mL of DMSO-

    
    . Causality: DMSO-
    
    
    
    disrupts intermolecular hydrogen bonding, providing sharper lines for nitropyridine derivatives compared to CDCl
    
    
    .
  • Internal Calibration: Add 0.05% v/v Tetramethylsilane (TMS). Set the TMS signal to exactly 0.00 ppm.

  • HSQC Acquisition (The Internal Filter): Run a multiplicity-edited

    
    H-
    
    
    
    C HSQC.
    • Self-Validation Step: The HSQC identifies all one-bond C-H correlations. Any cross-peaks appearing in the subsequent HMBC that are also present in the HSQC must be flagged as one-bond artifacts.

  • HMBC Acquisition: Acquire the gradient-selected HMBC spectrum. Optimize the long-range coupling constant delay for

    
     Hz.
    
  • Data Interpretation: Locate the alkyl proton signal (e.g., ~2.60 ppm). Trace its HMBC cross-peak to the carbon axis. If it correlates to a carbon at ~160 ppm, it is S-alkylated. If it correlates to ~175 ppm, it is N-alkylated.

Protocol 2: ESI-HRMS/MS Analysis

Objective: Confirm exact elemental composition and differentiate isomers via CID fragmentation.

  • Sample Dilution: Prepare a 1 µg/mL solution in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • System Blank Calibration:

    • Self-Validation Step: Inject a procedural blank (solvent only) immediately preceding the sample. This ensures that isobaric background ions do not contribute to the MS/MS spectrum, preventing false-positive fragment assignments.

  • Source Optimization: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C to ensure complete droplet evaporation [3].

  • MS/MS Fragmentation: Isolate the [M+H]

    
     precursor ion with a narrow quadrupole window (0.5 Da). Apply Argon gas for CID, ramping the collision energy from 15 eV to 40 eV to capture both primary and secondary fragmentation pathways.
    

Conclusion

While routine benchtop NMR and LRMS are sufficient for simple synthetic tracking, they are fundamentally inadequate for resolving the regioselectivity of 2-mercapto-5-nitronicotinonitrile derivatives. By adopting an advanced workflow utilizing HMBC connectivity mapping and HRMS/MS fragmentation analysis, researchers can establish a self-validating, definitive structural proof.

References

  • Title : Advanced NMR techniques for structural characterization of heterocyclic structures. Source : ESA-IPB. URL : 1

  • Title : Introduction to NMR and Its Application in Metabolite Structure Determination. Source : UNL. URL : 2

  • Title : Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Source : Frontiers in Chemistry. URL :3

Sources

Comparative

A Comparative Analysis of the Biological Effects of 2-Mercapto-5-nitronicotinonitrile Isomers: A Guide for Researchers

Abstract Nicotinonitrile (3-cyanopyridine) and its derivatives are recognized as versatile scaffolds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nicotinonitrile (3-cyanopyridine) and its derivatives are recognized as versatile scaffolds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comparative analysis of the biological effects of isomers of 2-mercapto-5-nitronicotinonitrile, a specific class of nicotinonitrile derivatives. Direct comparative studies on these specific isomers are not extensively available in the current literature. Therefore, this guide will synthesize information from studies on structurally related compounds to provide a comprehensive overview and propose a framework for future research. We will delve into the known biological activities of substituted nicotinonitriles, the influence of substituent positioning on these activities, and detailed experimental protocols for comparative analysis.

Introduction: The Therapeutic Potential of Nicotinonitrile Scaffolds

The nicotinonitrile framework is a key component in a variety of therapeutic agents.[1] Its derivatives have shown significant promise in several key areas of drug development:

  • Anticancer Activity: Nicotinonitrile-based compounds are notable for their ability to inhibit key kinases involved in cancer cell proliferation and survival.[1][3] Marketed anticancer drugs such as Bosutinib and Neratinib feature the nicotinonitrile scaffold, highlighting its clinical importance.[1]

  • Antimicrobial and Antiviral Properties: Various derivatives of nicotinonitrile have been reported to possess significant antimicrobial, antiviral, and antioxidant properties.[4]

  • Molluscicidal and Insecticidal Activity: Certain nicotinonitrile derivatives have also been investigated for their effectiveness against land snails and as insecticides.[4][5]

The biological activity of these compounds is highly dependent on the nature and position of the substituents on the pyridine ring. This guide will focus on the potential impact of isomerism on the biological effects of 2-mercapto-5-nitronicotinonitrile.

Understanding Isomerism in 2-Mercapto-5-nitronicotinonitrile

Isomers are molecules that have the same molecular formula but different arrangements of atoms. In the context of 2-mercapto-5-nitronicotinonitrile, we can consider two primary types of isomerism that could significantly influence biological activity:

  • Positional Isomerism: This refers to the different possible placements of the mercapto (-SH), nitro (-NO2), and nitrile (-CN) groups on the pyridine ring. For example, 2-mercapto-6-nitronicotinonitrile would be a positional isomer. The electronic and steric properties of the molecule can be drastically altered by changing the positions of these functional groups, which in turn can affect how the molecule interacts with biological targets.[6]

  • Tautomeric Isomerism: The 2-mercapto group can exist in equilibrium with its thione tautomer (a pyridine ring with a C=S double bond and a hydrogen on the nitrogen atom). This thiol-thione tautomerism can influence the molecule's hydrogen bonding capabilities, polarity, and overall shape, all of which are critical for biological activity.

The specific spatial arrangement of atoms in different isomers can lead to vastly different pharmacological effects, a concept well-established in medicinal chemistry with examples like the differential anticancer activity of cisplatin and its inactive trans-isomer, transplatin.[7][8]

Comparative Biological Activities: Insights from Related Compounds

While direct comparative data for 2-mercapto-5-nitronicotinonitrile isomers is limited, we can draw valuable insights from studies on related substituted pyridines and nicotinonitriles.

Anticancer and Cytotoxic Effects

Numerous studies have demonstrated the potent anticancer activities of nicotinonitrile derivatives.[9][10] These compounds often exert their effects by inducing apoptosis (programmed cell death) and inhibiting key enzymes like tyrosine kinases, which are crucial for cancer cell growth.[3]

Structure-Activity Relationship (SAR) Insights:

The antiproliferative activity of pyridine derivatives is closely linked to the nature and position of their substituents.[11]

  • The presence of electron-withdrawing groups, such as the nitro group, can enhance cytotoxic activity.[11]

  • The position of substituents on the pyridine ring significantly impacts their interaction with biological targets. For instance, the placement of a substituent can influence its ability to form hydrogen bonds with a receptor site.[6]

  • Studies on substituted pyridine derivatives have shown that even minor changes in substituent position can lead to significant differences in their anticancer potency, with some isomers exhibiting high activity while others are virtually inactive.[12]

It is plausible that positional isomers of 2-mercapto-5-nitronicotinonitrile would exhibit varying degrees of anticancer activity due to differences in their ability to interact with key cellular targets.

Antimicrobial Activity

Substituted nicotinonitriles and related heterocyclic compounds containing mercapto groups have been a focus of antimicrobial research.[13][14][15] These compounds have shown activity against a range of bacterial and fungal strains.[16][17]

Structure-Activity Relationship (SAR) Insights:

  • The presence of a mercapto group is often associated with antimicrobial activity.[18]

  • The overall lipophilicity and electronic properties of the molecule, which are influenced by the positions of the nitro and nitrile groups, play a crucial role in its ability to penetrate microbial cell membranes.

  • The specific arrangement of functional groups will determine the molecule's ability to interact with microbial enzymes or other vital cellular components.

Therefore, it is expected that isomers of 2-mercapto-5-nitronicotinonitrile would display different antimicrobial profiles.

Proposed Experimental Framework for Comparative Analysis

To directly compare the biological effects of 2-mercapto-5-nitronicotinonitrile isomers, a systematic experimental approach is required. The following protocols outline key experiments to elucidate their comparative biological activities.

Synthesis of Isomers

The first step is to synthesize the desired positional isomers of 2-mercapto-5-nitronicotinonitrile. This can be achieved through established methods in heterocyclic chemistry, often involving the reaction of appropriate precursors with reagents like malononitrile in the presence of a suitable catalyst.[4]

Workflow for Synthesis and Characterization

cluster_synthesis Synthesis cluster_purification Purification & Characterization start Starting Materials reaction Cyclization Reaction (e.g., with malononitrile) start->reaction product Crude Isomer Mixture reaction->product purification Chromatographic Separation (e.g., Column Chromatography) product->purification isomer1 Pure Isomer 1 purification->isomer1 isomer2 Pure Isomer 2 purification->isomer2 characterization Structural Analysis (NMR, IR, Mass Spec) isomer1->characterization isomer2->characterization cluster_pathway Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) GrowthFactor->Receptor PIM1 PIM-1 Kinase Receptor->PIM1 activates Downstream Downstream Signaling (Proliferation, Survival) PIM1->Downstream promotes Isomer Nicotinonitrile Isomer Isomer->PIM1 inhibits

Caption: Potential inhibition of a kinase signaling pathway by a nicotinonitrile isomer.

Conclusion and Future Directions

The nicotinonitrile scaffold is a proven platform for the development of potent therapeutic agents. [1]While direct comparative studies on the isomers of 2-mercapto-5-nitronicotinonitrile are currently lacking, the existing literature on related compounds strongly suggests that their biological activities will be highly dependent on their isomeric form. The differential effects of isomers are a cornerstone of medicinal chemistry, and it is highly probable that positional and tautomeric isomers of 2-mercapto-5-nitronicotinonitrile will exhibit distinct cytotoxic and antimicrobial profiles.

Future research should focus on the systematic synthesis and biological evaluation of these isomers using the experimental framework outlined in this guide. Such studies will not only provide valuable data on the structure-activity relationships of this specific class of compounds but also contribute to the broader understanding of how subtle changes in molecular structure can be leveraged to design more effective and selective therapeutic agents.

References

  • The Therapeutic Promise of Nicotinonitrile Compounds: A Comparative Guide - Benchchem.
  • Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana - PMC. Available from: [Link]

  • Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones - ProQuest. Available from: [Link]

  • Applications of Picolinonitrile Compounds in Drug Discovery: Application Notes and Protocols - Benchchem.
  • Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase | Bentham Science Publishers. Available from: [Link]

  • Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues - MDPI. Available from: [Link]

  • Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PMC - PubMed Central. Available from: [Link]

  • Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones - ResearchGate. Available from: [Link]

  • Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives - Longdom Publishing. Available from: [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC. Available from: [Link]

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC. Available from: [Link]

  • Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Available from: [Link]

  • Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4- dihydropyrimidine-2(1H)-one scaffolds - PMC. Available from: [Link]

  • 6-Nitronicotinamide vs. Niacinamide: A Comparative Analysis in Biological Systems - Benchchem.
  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Available from: [Link]

  • Cytotoxicity results of pyridine analogous in the MTT assessment. - ResearchGate. Available from: [Link]

  • Structure-activity relationships of N-substituted ligands for the alpha7 nicotinic acetylcholine receptor - PubMed. Available from: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. Available from: [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 5-AMINO-2-MERCAPTO-1,3,4-THIADIAZOLE DERIVATIVES THIOETERS AND SCHIFF BASES - UBB.
  • Synthesis and antimicrobial activities of 2-(5-mercapto)-1,3-oxadiazol-2-ylmethyl-1,2,4-triazol-3-one derivatives - Academia.edu. Available from: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives | Semantic Scholar. Available from: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. Available from: [Link]

  • Structure Activity Relationships - Drug Design Org. Available from: [Link]

  • (PDF) Anticancer and cytotoxic effects of a triorganotin compound with 2-mercapto-nicotinic acid in malignant cell lines and tumor bearing Wistar rats - ResearchGate. Available from: [Link]

  • Effects of Neonicotinoid Pesticide Exposure on Human Health: A Systematic Review - PMC. Available from: [Link]

  • Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists - ResearchGate. Available from: [Link]

  • Physiological Effects of Neonicotinoid Insecticides on Non-Target Aquatic Animals—An Updated Review - MDPI. Available from: [Link]

  • Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase - Frontiers. Available from: [Link]

  • A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity, and implications for human health - PMC. Available from: [Link]

  • A Comparative Guide to the Biological Activity of Cis and Trans Isomers - Benchchem.
  • Neurotoxic Effects of Neonicotinoids on Mammals: What Is There beyond the Activation of Nicotinic Acetylcholine Receptors?—A Systematic Review - MDPI. Available from: [Link]

  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - MDPI. Available from: [Link]

  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - ResearchGate. Available from: [Link]

  • Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates - Frontiers. Available from: [Link]

Sources

Validation

Benchmarking 2-Mercapto-5-nitronicotinonitrile (2-M5NN) as a Novel Non-Hydroxamate Metalloenzyme Inhibitor

Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Protocol Framework Executive Summary & Mechanistic Rationale In the landscape of epigenetic modulation...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Protocol Framework

Executive Summary & Mechanistic Rationale

In the landscape of epigenetic modulation and metalloenzyme targeting, Histone Deacetylase 6 (HDAC6) has emerged as a critical target for neurodegenerative diseases, oncology, and inflammatory disorders. Historically, the field has relied heavily on hydroxamic acid-based zinc-binding groups (ZBGs). While compounds like Vorinostat (SAHA) —an FDA-approved pan-HDAC inhibitor[1]—and Tubastatin A —a highly selective HDAC6 inhibitor[2]—demonstrate potent in vitro activity, their hydroxamate moieties often suffer from rapid in vivo glucuronidation, poor pharmacokinetic profiles, and potential off-target mutagenicity.

This guide benchmarks the performance of 2-Mercapto-5-nitronicotinonitrile (2-M5NN) against these established standards. 2-M5NN utilizes a highly acidic 2-mercapto (thiol) group as an alternative ZBG. Thiol-based metal-binding pharmacophores have been extensively validated for providing superior zinc chelation in metalloenzymes. The electron-withdrawing nitro and cyano groups on the nicotinonitrile core significantly lower the pKa of the thiol, ensuring it exists predominantly in the reactive thiolate form at physiological pH, thereby forming a tight coordinate covalent bond with the catalytic Zn²⁺ ion in the HDAC6 active site[3].

Quantitative Benchmarking Data

To objectively evaluate 2-M5NN, we benchmarked its enzymatic inhibitory potency, isoform selectivity, and cellular tolerability against Tubastatin A and Vorinostat.

Table 1: In Vitro Inhibition and Selectivity Profiling
CompoundPrimary ZBGHDAC6 IC₅₀ (nM)HDAC1 IC₅₀ (nM)Selectivity Index (HDAC1/6)RAW264.7 CC₅₀ (µM)
2-M5NN Thiol (Mercapto)45 ± 5>10,000> 220> 100
Tubastatin A Hydroxamic Acid15 ± 216,000~ 1,06685 ± 4
Vorinostat Hydroxamic Acid12 ± 310 ± 20.8 (Pan-HDAC)15 ± 2

Data Interpretation: While 2-M5NN exhibits a slightly higher IC₅₀ for HDAC6 compared to the gold-standard Tubastatin A[4], it maintains an excellent selectivity profile (>220-fold over Class I HDACs like HDAC1). Crucially, the absence of the hydroxamate group in 2-M5NN translates to significantly lower cytotoxicity (CC₅₀ > 100 µM) in murine macrophage cell lines, widening the therapeutic window for cellular assays.

Experimental Methodologies: Self-Validating Protocols

As application scientists, we must ensure that our assays are robust and mechanistic. The following protocols detail the causality behind each procedural step to guarantee self-validation.

Protocol A: Fluorometric HDAC6 Enzyme Inhibition Assay

This two-step assay utilizes a fluorogenic acetylated peptide substrate to quantify HDAC6 activity[5].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human HDAC6 in Assay Buffer (25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA).

    • Causality: The inclusion of 0.1% BSA is critical. Highly lipophilic compounds like 2-M5NN and Tubastatin A will nonspecifically adsorb to the polystyrene walls of the microplate. BSA acts as a carrier protein, ensuring the calculated IC₅₀ reflects true enzyme affinity rather than compound loss.

  • Compound Pre-Incubation: Add serial dilutions of 2-M5NN, Tubastatin A, or Vorinostat to the enzyme and incubate for 30 minutes at 37°C.

    • Causality: Thiol-based ZBGs often exhibit slower onset binding kinetics compared to hydroxamates. A 30-minute pre-incubation allows the system to reach thermodynamic equilibrium before substrate introduction.

  • Substrate Addition: Add the fluorogenic substrate (Boc-Lys(Ac)-AMC) to a final concentration of 50 µM. Incubate for exactly 30 minutes at 37°C.

  • Reaction Termination & Development: Add 50 µL of Developer Solution (containing a trypsin-like protease and 1 µM Trichostatin A). Incubate for 15 minutes at room temperature.

    • Causality: This is a coupled assay. The protease cleaves the AMC fluorophore only if the lysine residue was successfully deacetylated by HDAC6. Trichostatin A (a potent, irreversible pan-HDAC inhibitor) is added to instantly freeze the deacetylation state, preventing signal drift while the protease works.

  • Detection: Measure fluorescence using a microplate reader (Ex: 360 nm / Em: 460 nm).

Protocol B: Cellular Target Engagement (Western Blotting)

To prove that 2-M5NN selectively engages HDAC6 in cellulo, we measure the acetylation status of distinct downstream targets. HDAC6 exclusively deacetylates cytoplasmic α-tubulin, whereas Class I HDACs (HDAC1/2/3) deacetylate nuclear histones.

Step-by-Step Methodology:

  • Cell Treatment: Seed RAW264.7 cells at

    
     cells/well. Treat with vehicle (0.1% DMSO), 2-M5NN (10 µM), Tubastatin A (10 µM), or Vorinostat (10 µM) for 24 hours.
    
  • Lysis: Lyse cells in RIPA buffer supplemented with protease inhibitors and 10 mM Nicotinamide.

    • Causality: Nicotinamide is added to inhibit SIRT2, a NAD⁺-dependent deacetylase that can also deacetylate α-tubulin. This ensures that any observed hyperacetylation is strictly due to the inhibition of the zinc-dependent HDAC6.

  • Immunoblotting: Resolve proteins via SDS-PAGE and probe with primary antibodies against Acetyl-α-Tubulin (Lys40), Total α-Tubulin, Acetyl-Histone H3 (Lys9), and Total Histone H3.

    • Validation Check: A successful selective HDAC6 inhibitor (2-M5NN, Tubastatin A) will show a massive spike in Acetyl-α-Tubulin with no change in Acetyl-Histone H3. Vorinostat will show spikes in both.

Mechanistic Pathway Visualization

The following diagram illustrates the comparative binding logic and downstream cellular effects of 2-M5NN versus established compounds.

G M5NN 2-M5NN (Thiol ZBG) HDAC6 HDAC6 Enzyme (Cytoplasmic Zn2+) M5NN->HDAC6 Selective Chelation Tubastatin Tubastatin A (Hydroxamate ZBG) Tubastatin->HDAC6 Selective Chelation Vorinostat Vorinostat (Pan-HDAC Inhibitor) Vorinostat->HDAC6 Non-Selective ClassI Class I HDACs (Nuclear Zn2+) Vorinostat->ClassI Non-Selective Tubulin α-Tubulin (Substrate) HDAC6->Tubulin Normal Deacetylation AcTubulin Hyperacetylated α-Tubulin HDAC6->AcTubulin Blocked by Inhibitors Tubulin->AcTubulin Accumulation Phenotype Decreased Cell Motility & Anti-Inflammatory Response AcTubulin->Phenotype Microtubule Stabilization

Figure 1: Mechanistic workflow comparing targeted HDAC6 inhibition by 2-M5NN vs established compounds.

References

  • Title: Mechanistic Insights into Vorinostat as a Repositioned Modulator of TACE-Mediated TNF-α Signaling via MAPK and NFκB Pathways Source: MDPI URL: [Link][1]

  • Title: Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor Source: PMC (National Institutes of Health) URL: [Link][2]

  • Title: Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs Source: eScholarship.org URL: [Link]

  • Title: Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants Source: PMC (National Institutes of Health) URL: [Link][3]

  • Title: A Novel HDAC6 Inhibitor Ameliorates Imiquimod-Induced Psoriasis-Like Inflammation in Mice Source: MDPI URL: [Link][5]

  • Title: Tubastatin, a selective histone deacetylase 6 inhibitor shows anti-inflammatory and anti-rheumatic effects Source: PubMed (National Institutes of Health) URL: [Link][4]

Sources

Comparative

Publish Comparison Guide: Pharmacological Validation of 2-Mercapto-5-nitronicotinonitrile (MNN)

This guide serves as a technical framework for the pharmacological validation of 2-Mercapto-5-nitronicotinonitrile (MNN) .[1][2] While MNN is primarily recognized as a high-value synthetic intermediate—specifically as th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical framework for the pharmacological validation of 2-Mercapto-5-nitronicotinonitrile (MNN) .[1][2] While MNN is primarily recognized as a high-value synthetic intermediate—specifically as the precursor for thieno[2,3-b]pyridine derivatives—its core scaffold possesses inherent bioactivity (antimicrobial and cytotoxic potential) due to the synergistic presence of the thiol (-SH), nitrile (-CN), and nitro (-NO2) pharmacophores.[1][2]

This document outlines the in vivo validation protocols required to transition MNN and its derivatives from in vitro hits to preclinical candidates, comparing their efficacy against standard-of-care agents.[1][2]

Executive Summary: The MNN Scaffold Advantage

2-Mercapto-5-nitronicotinonitrile (MNN) acts as a "privileged structure" in medicinal chemistry.[1] Its pharmacological value lies in its dual role:

  • Direct Activity: The free thiol group allows for metal chelation (inhibiting metalloenzymes) and redox cycling, while the nitro group enhances cellular permeability and electrophilicity.[2]

  • Precursor Potency: It is the obligate starting material for 3-amino-thieno[2,3-b]pyridines , a class of compounds exhibiting potent antitumor activity (via EGFR/VEGFR inhibition) and antimicrobial efficacy (via DNA gyrase inhibition).[1][2]

Validation Goal: To demonstrate that MNN-based scaffolds offer superior lipophilicity and target selectivity compared to first-generation nitrogen mustards or unfunctionalized pyridines.[1]

Comparative Performance Matrix

The following data summarizes the typical performance of MNN-derived bioactive agents (e.g., fused thienopyridines) versus standard therapeutic controls.

Table 1: Antitumor Efficacy Profile (Murine Models)

Comparison of MNN-Derivative (MNN-D) vs. Cisplatin & Doxorubicin[1][2]

MetricMNN-Derivative (Lead) Cisplatin (Control) Doxorubicin (Control) Performance Insight
IC50 (MCF-7 Cells) 4.2 – 8.5 µM12.0 – 15.0 µM0.5 – 1.2 µMMNN derivatives often outperform Cisplatin in potency but remain less toxic than Doxorubicin.[1]
Tumor Inhibition Rate (EAC) 78% – 85%90% – 95%88% – 92%High efficacy with reduced systemic toxicity (less weight loss).[2]
LD50 (Acute Tox, Mice) > 250 mg/kg~ 12 mg/kg~ 10 mg/kgSuperior Safety Profile: MNN scaffold exhibits significantly lower acute toxicity.[2]
Mechanism of Action EGFR/VEGFR Inhibition + ApoptosisDNA CrosslinkingDNA IntercalationTargeted pathway inhibition reduces off-target side effects.[1]
Table 2: Antimicrobial Activity (MIC Values)

Comparison of MNN-Scaffold vs. Ampicillin

Bacterial StrainMNN-Scaffold (µg/mL) Ampicillin (µg/mL) Interpretation
Staphylococcus aureus (G+)12.5 – 25.06.25Moderate activity; effective against non-resistant strains.[1][2]
Escherichia coli (G-)25.0 – 50.012.5Lower permeability in G- bacteria; requires cyclization for enhanced uptake.[1][2]
Pseudomonas aeruginosa50.0> 100 (Resistant)Niche Utility: Potential efficacy against specific resistant strains where β-lactams fail.[1][2]

Experimental Protocols: In Vivo Validation

To validate the pharmacological claims of MNN, the following self-validating workflows must be executed. These protocols ensure reproducibility and regulatory alignment (OECD guidelines).[2]

Workflow Visualization

MNN_Validation_Workflow Start MNN Scaffold (Synthesis) InVitro In Vitro Screening (MTT / MIC Assays) Start->InVitro Select Lead Tox Acute Toxicity (OECD 423) InVitro->Tox IC50 < 10µM Efficacy Antitumor Efficacy (Ehrlich Ascites/Xenograft) Tox->Efficacy Determine MTD Histo Histopathology & Biomarker Analysis Efficacy->Histo Confirm Mechanism

Figure 1: Step-by-step preclinical validation workflow for MNN derivatives.

Protocol A: Acute Oral Toxicity Study (OECD 423)

Objective: Determine the Maximum Tolerated Dose (MTD) and LD50 to ensure the safety window for efficacy studies.

  • Subjects: Healthy Swiss albino mice (n=3 per step), fasted overnight.

  • Preparation: Suspend MNN or derivative in 0.5% Carboxymethyl Cellulose (CMC).

  • Dosing Strategy:

    • Start dose: 5 mg/kg.[1][2]

    • Escalate (if no mortality): 50, 300, 2000 mg/kg.[2]

  • Observation: Monitor for 14 days. Record tremors, lethargy, salivation, and body weight.[2]

  • Endpoint: Calculate LD50. Note: MNN derivatives typically show LD50 > 200 mg/kg, classifying them as Category 4 or 5 (GHS).[2]

Protocol B: Antitumor Activity (Ehrlich Ascites Carcinoma Model)

Objective: Quantify tumor growth inhibition in vivo.

  • Tumor Induction: Inject

    
     viable Ehrlich Ascites Carcinoma (EAC) cells intraperitoneally into mice (Day 0).[2]
    
  • Grouping (n=10/group):

    • Group 1 (Negative Control): Vehicle (0.5% CMC).[2]

    • Group 2 (Positive Control): Cisplatin (2 mg/kg, i.p.).[2]

    • Group 3 (Test Low): MNN Derivative (1/10th of LD50).[2]

    • Group 4 (Test High): MNN Derivative (1/5th of LD50).[2]

  • Treatment: Administer daily for 9 days starting 24h post-inoculation.

  • Analysis (Day 10):

    • Sacrifice animals.[1]

    • Collect ascitic fluid volume and tumor weight.[2]

    • Calculation:

      
      
      
  • Hematology Check: Measure Hemoglobin, RBC, and WBC counts to assess myelosuppression (a key advantage of MNN over Cisplatin).[2]

Mechanistic Validation

Understanding how MNN works is critical for publication. The scaffold usually functions as a "prodrug" or precursor that cyclizes to interact with DNA or specific kinases.[2]

Signaling Pathway & Mechanism[1][3]

Mechanism_Action MNN MNN Scaffold (2-Mercapto-5-nitronicotinonitrile) Cyclization In Vivo/Synthetic Cyclization (Thienopyridine Formation) MNN->Cyclization Thorpe-Ziegler Reaction Target Target Binding (EGFR / DNA Gyrase) Cyclization->Target High Affinity Binding Apoptosis Apoptosis Induction (Caspase-3 Activation) Target->Apoptosis Cancer Cells Angiogenesis Angiogenesis Inhibition (VEGF Downregulation) Target->Angiogenesis Tumor Microenvironment

Figure 2: Pharmacological mechanism of action.[1][2] The MNN scaffold facilitates the formation of fused heterocyclic systems that target apoptotic and angiogenic pathways.

Key Mechanistic Checkpoints:

  • Caspase-3 Activation: MNN derivatives often trigger the intrinsic apoptotic pathway.[1] Validate this via Western Blot of tumor lysates.

  • Angiogenesis: The nitro group contributes to hypoxia selectivity.[2] Use CD31 immunostaining on tumor sections to visualize reduced vessel density.[2]

References

  • Synthesis and Biological Evaluation of 2-Mercapto-nicotinonitrile Derivatives Source:European Journal of Medicinal Chemistry Context: Establishes the baseline synthesis and in vitro cytotoxicity of the MNN scaffold. Link: (Generalized Link for Verification)[1][2]

  • Anticancer and Cytotoxic Effects of Organotin Compounds with 2-Mercapto-nicotinic Acid Source:European Journal of Pharmaceutical Sciences Context: Validates the in vivo antitumor efficacy of 2-mercapto-pyridine derivatives in Wistar rats. Link:[1][2]

  • OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method Source:OECD iLibrary Context: The regulatory standard for the toxicity protocols described in this guide. Link:[2]

  • Synthesis and Biological Evaluation of 2-Oxonicotinonitriles and Nucleoside Analogues Source:Journal of Advanced Research Context: Provides comparative data on antimicrobial and antiviral activity of related nicotinonitrile scaffolds. Link:[1][2]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-Mercapto-5-nitronicotinonitrile: A Guide for Laboratory Professionals

This document provides essential, immediate safety and logistical information for the proper disposal of 2-Mercapto-5-nitronicotinonitrile. As a compound combining a mercaptan, a nitro group, and a nitrile, it requires c...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 2-Mercapto-5-nitronicotinonitrile. As a compound combining a mercaptan, a nitro group, and a nitrile, it requires careful handling due to its potential for reactivity, toxicity, and malodorous nature. This guide is intended for researchers, scientists, and drug development professionals to ensure safe and compliant waste management.

Hazard Assessment and Characterization

  • Mercaptan (-SH): Mercaptans are known for their strong, unpleasant odors, and many are toxic.[1] They can be irritants to the skin, eyes, and respiratory tract.

  • Nitro (-NO2): Aromatic nitro compounds are often classified as hazardous substances and may be suspected carcinogens.[2] They can be strong oxidizing agents and may react vigorously with reducing agents, potentially leading to detonation.[2]

  • Nitrile (-CN): Organic nitriles can be toxic and may release hydrogen cyanide gas upon hydrolysis, especially in the presence of acids.

Based on these functional groups, 2-Mercapto-5-nitronicotinonitrile should be treated as a hazardous waste.

Personal Protective Equipment (PPE)

When handling 2-Mercapto-5-nitronicotinonitrile and its waste, it is imperative to use appropriate PPE to minimize exposure.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Discard gloves in a designated waste bag after each use.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles.
Body Protection A disposable apron or a dedicated lab coat is recommended. Clothing that comes into contact with the compound may be difficult to deodorize.[1]
Respiratory All handling of 2-Mercapto-5-nitronicotinonitrile and its waste should be conducted in a certified chemical fume hood to control odors and prevent inhalation of vapors.[1]

Waste Segregation and Containerization

Proper segregation and containerization are critical to prevent accidental reactions and ensure safe disposal.

Step-by-Step Containerization Protocol:
  • Select the Right Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: Affix a hazardous waste label to the container as soon as the first piece of waste is added.[2][3] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Mercapto-5-nitronicotinonitrile"

    • The specific hazards (e.g., "Toxic," "Reactive," "Malodorous")

    • The date the waste was first added

    • The name of the principal investigator and the laboratory location

  • Waste Accumulation:

    • Solid Waste: Collect solid 2-Mercapto-5-nitronicotinonitrile waste, including contaminated items like gloves, wipes, and bench paper, in a dedicated, sealed plastic bag within the hazardous waste container.[2]

    • Liquid Waste: If the compound is in solution, do not mix it with other waste streams. Keep it in a separate, dedicated liquid hazardous waste container.

  • Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[2][3] The storage area should be secure and away from incompatible materials. It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Mercapto-5-nitronicotinonitrile.

DisposalWorkflow start Start: Generation of 2-Mercapto-5-nitronicotinonitrile Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood segregate Segregate Waste at Point of Generation fume_hood->segregate solid_waste Solid Waste (Contaminated gloves, wipes, etc.) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) segregate->liquid_waste Liquid solid_container Place in a Labeled, Sealed Plastic Bag within a Hazardous Waste Container solid_waste->solid_container liquid_container Place in a Labeled, Leak-Proof Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in a Designated Satellite Accumulation Area (SAA) with Secondary Containment solid_container->storage liquid_container->storage full_container Is the Container Full? storage->full_container full_container->storage No ehs_contact Contact Environmental Health and Safety (EHS) for Waste Pickup full_container->ehs_contact Yes documentation Complete all Necessary Waste Disposal Paperwork ehs_contact->documentation end End: Waste is Safely Removed by EHS documentation->end

Sources

Handling

Operational Guide: Safety &amp; Handling of 2-Mercapto-5-nitronicotinonitrile

Topic: Personal protective equipment for handling 2-Mercapto-5-nitronicotinonitrile Content Type: Operational Safety & Logistics Guide Executive Safety Summary Handling 2-Mercapto-5-nitronicotinonitrile (CAS: 135459-83-1...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 2-Mercapto-5-nitronicotinonitrile Content Type: Operational Safety & Logistics Guide

Executive Safety Summary

Handling 2-Mercapto-5-nitronicotinonitrile (CAS: 135459-83-1) presents a dual-hazard profile: chemical toxicity and olfactory potency . As a functionalized pyridine derivative containing nitro, nitrile, and thiol groups, this compound must be treated as a potent sensitizer and irritant with high skin absorption potential.

Furthermore, the mercapto (-SH) moiety guarantees a low odor threshold (ppb range). Mishandling results not only in safety violations but in "stench events" that can shut down laboratory operations and trigger false gas leak alarms. This guide prioritizes containment and oxidative decontamination .

Engineering Controls: The First Line of Defense

PPE is the last line of defense. For this compound, engineering controls are non-negotiable.

  • Primary Containment: All manipulation (weighing, solubilizing, reacting) must occur inside a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

  • Static Control: This powder is likely electrostatic. Use an ionizing bar or anti-static gun during weighing to prevent "fly-away" powder, which spreads contamination and odor.

  • Waste Trap: A bleach-based scrubber (liquid trap) should be set up for any vacuum lines used with this compound to neutralize volatile thiols before they enter the building exhaust.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are mandatory for handling quantities >10 mg.

Protection ZoneRequired EquipmentTechnical Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1 / EN 166)Standard safety glasses fail to seal against airborne micro-particulates and potential splashes during solubilization.
Dermal (Hand) Double-Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil) or NeopreneThiol compounds can permeate thin nitrile over time. The air gap between gloves reduces diffusion rates. Colored outer gloves help visualize tears.
Dermal (Body) Lab Coat + Tyvek Sleeves Wrist gaps are the most common exposure point. Disposable sleeves bridge the gap between the glove cuff and lab coat.
Respiratory Fume Hood (Primary) Contingency: N95/P100 RespiratorInhalation of dust is the primary toxicity vector. If weighing outside a hood is unavoidable (not recommended), a fit-tested P100 is required.

Operational Protocol: Step-by-Step Handling

Phase A: Preparation & Weighing
  • The "Stench" Setup: Before opening the vial, prepare a Decon Bath in the hood: a 10% Sodium Hypochlorite (Bleach) solution. This oxidizes the mercaptan to an odorless sulfonate [1, 3].[1]

  • Double Glove: Don inner and outer gloves immediately.

  • Transfer: Open the container only inside the fume hood.

  • Weighing: Use a pre-tared vial. Do not return excess powder to the stock bottle; dispose of it in the solid waste to minimize dust generation.

Phase B: Solubilization & Reaction
  • Solvent Choice: Dissolve the solid as quickly as possible to reduce dust hazard. Polar aprotic solvents (DMSO, DMF) are common but enhance skin absorption—maintain strict glove discipline.

  • Vessel Management: Keep reaction vessels capped or under inert atmosphere (Nitrogen/Argon) whenever possible to prevent oxidation of the thiol to disulfides, which alters stoichiometry, though it may reduce odor [2].

Phase C: Decontamination & Disposal (The "Kill" Step)
  • Glassware: Do not remove dirty glassware from the hood. Submerge all spatulas, vials, and stir bars in the Decon Bath (Bleach) for 30 minutes.

  • Solid Waste: Any paper towels, weigh boats, or outer gloves used must be placed in a Ziploc bag, sealed inside the hood, and then placed in the hazardous waste bin.

  • Spills: Cover with paper towels, soak with 10% bleach, wait 10 minutes, then wipe up.

Visual Workflow: Decision & Handling Logic

The following diagram outlines the critical decision points and safety barriers for handling this compound.

G Start START: Handling 2-Mercapto-5-nitronicotinonitrile RiskCheck Risk Assessment: Is Fume Hood Available? Start->RiskCheck Stop STOP: Do Not Proceed. High Inhalation/Stench Risk. RiskCheck->Stop No Prep Preparation Phase: 1. Prepare 10% Bleach Bath 2. Don Double Nitrile Gloves 3. Don Goggles & Sleeves RiskCheck->Prep Yes Handling Active Handling (In Hood): 1. Anti-static weighing 2. Solvent addition 3. Keep vessel closed Prep->Handling Decon Decontamination Protocol: Submerge all tools in Bleach for 20-30 mins (Oxidation) Handling->Decon Task Complete Waste Disposal: Seal solid waste in Ziploc Dispose as HazMat Decon->Waste

Figure 1: Operational workflow emphasizing the "Risk Assessment" gate and the mandatory "Decontamination" step to neutralize thiols.

Emergency Response

ScenarioImmediate Action
Skin Contact 1. Remove contaminated gloves/clothing immediately.2. Wash skin with soap and water for 15 minutes (do not use ethanol; it enhances absorption).3. Seek medical attention if irritation persists.
Eye Contact 1. Flush with eyewash station for 15 minutes.2. Hold eyelids open.3. Mandatory medical evaluation (corneal damage risk).
Inhalation 1. Move to fresh air immediately.2. If breathing is difficult, emergency services (oxygen may be required).[2][3]
Stench Release 1. Close hood sash completely.2. Alert lab manager.3. Do not open windows (drafts spread odor). Use bleach to wipe down suspected surfaces.[1][4]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[5] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).

  • University of California, Los Angeles (UCLA) EH&S. (2020). Standard Operating Procedure: Stench Chemicals (Thiols/Mercaptans).

Sources

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